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  • Product: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate
  • CAS: 154928-90-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a heterocyclic compound featuring a substituted isoxazole core. The isoxazole motif is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a heterocyclic compound featuring a substituted isoxazole core. The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the structure, properties, plausible synthetic routes, and potential applications of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, with a particular focus on its relevance in modern drug discovery. The document outlines detailed theoretical protocols for its synthesis and characterization, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of many biologically active molecules. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a favored building block in the design of therapeutic agents.[1] Derivatives of isoxazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Notably, the 3,5-dimethylisoxazole moiety has been identified as a potent bioisostere for acetylated lysine, enabling it to function as a "reader" domain ligand for bromodomains.[2] Bromodomain and extra-terminal domain (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in the pathogenesis of various cancers and inflammatory diseases.[3][4] Consequently, the development of small molecule inhibitors targeting these proteins is an area of intense research. Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, with its core 3,5-dimethylisoxazole structure and a flexible propanoate side chain at the 4-position, represents a valuable scaffold for the exploration of novel BET inhibitors and other therapeutic agents. This guide will delve into the technical details of this promising compound.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure and physical properties.

Chemical Structure

The structure of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is characterized by a central 3,5-dimethylisoxazole ring, which is substituted at the C4 position with a methyl propanoate group.

Caption: 2D Structure of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate.

Physicochemical Data

A summary of the key physicochemical properties of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is presented in the table below. It is important to note that some of these values are predicted, as extensive experimental data for this specific compound is not widely available in the literature.

PropertyValueSource
Molecular Formula C₉H₁₃NO₃-
Molecular Weight 183.20 g/mol -
CAS Number 154928-90-2[5]
Appearance Predicted: Colorless to pale yellow liquid or solid-
Boiling Point 276.4 ± 35.0 °C (Predicted)-
Density 1.094 ± 0.06 g/cm³ (Predicted)-
pKa -1.34 ± 0.28 (Predicted)-
Solubility Predicted to be soluble in methanol, ethanol, dichloromethane, and other common organic solvents.-

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule is outlined below. This pathway commences with the construction of the key intermediate, 3-(3,5-dimethylisoxazol-4-yl)propanoic acid, followed by a standard esterification procedure.

workflow cluster_0 Stage 1: Synthesis of the Carboxylic Acid Intermediate cluster_1 Stage 2: Esterification start 3,5-Dimethyl-4-nitroisoxazole intermediate1 Michael Adduct start->intermediate1 Michael Addition with Diethyl Malonate intermediate2 3-(3,5-dimethylisoxazol-4-yl)propanoic acid intermediate1->intermediate2 Hydrolysis and Decarboxylation final_product Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate intermediate2->final_product Fischer or Steglich Esterification

Caption: Proposed two-stage synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate.

Experimental Protocols (Theoretical)

The following are detailed, theoretical protocols for the synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate. These protocols are based on analogous reactions reported in the literature and represent a practical approach for a skilled synthetic chemist.

Protocol 1: Synthesis of 3-(3,5-dimethylisoxazol-4-yl)propanoic acid

This protocol is adapted from the concept of Michael addition to a nitro-isoxazole, a reaction type that has been demonstrated to be effective for the functionalization of the isoxazole C4 position.[6][7]

  • Reaction Setup: To a solution of 3,5-dimethyl-4-nitroisoxazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add diethyl malonate (1.2 eq).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath and add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or 1,8-diazabicycloundec-7-ene (DBU, 1.2 eq), portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Michael adduct.

  • Hydrolysis and Decarboxylation: To the crude adduct, add a solution of aqueous sodium hydroxide (6 M) and heat the mixture to reflux for 4-6 hours. Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 3-(3,5-dimethylisoxazol-4-yl)propanoic acid.

Protocol 2: Fischer Esterification to Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

This is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.

  • Reaction Setup: In a round-bottom flask, dissolve 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (1.0 eq) in an excess of methanol (MeOH), which acts as both the solvent and the reagent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate.

Spectroscopic Analysis (Predicted)

To confirm the identity and purity of the synthesized Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, a combination of spectroscopic techniques would be employed. Below are the predicted key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.65Singlet3HO-CH ₃ (Ester)
~ 2.60Triplet2H-CH ₂-COOCH₃
~ 2.40Triplet2HIsoxazole-CH ₂-
~ 2.25Singlet3HIsoxazole-CH ₃ (at C5)
~ 2.15Singlet3HIsoxazole-CH ₃ (at C3)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 173.0C =O (Ester)
~ 168.0C 5-Isoxazole
~ 158.0C 3-Isoxazole
~ 110.0C 4-Isoxazole
~ 51.5O-C H₃ (Ester)
~ 35.0-C H₂-COOCH₃
~ 22.0Isoxazole-C H₂-
~ 12.0Isoxazole-C H₃ (at C5)
~ 10.0Isoxazole-C H₃ (at C3)
Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 183. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 152) and the entire methoxycarbonyl group (-COOCH₃, m/z = 124). Further fragmentation of the propanoate side chain would also be expected.

Applications in Drug Discovery

The 3,5-dimethylisoxazole scaffold is a validated pharmacophore for targeting bromodomains, particularly those of the BET family.[2][4] These epigenetic readers are attractive targets for the treatment of cancer and inflammatory diseases. The propanoate side chain of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of binding affinity and selectivity for specific bromodomains.

G cluster_0 Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate cluster_1 Potential Therapeutic Targets A Core Scaffold B BET Bromodomains (BRD4) A->B Inhibition of Acetylated Lysine Binding C Other Epigenetic Targets A->C Structure-Based Design D Kinases and Other Enzymes A->D Scaffold for Library Synthesis

Caption: Potential applications of the core scaffold in drug discovery.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a variety of amines to generate a library of amide derivatives. This approach would enable the exploration of the chemical space around the isoxazole core, potentially leading to the discovery of novel and potent inhibitors for a range of therapeutic targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is not widely available, general laboratory safety precautions should be observed when handling this compound. Based on data for related compounds, it should be considered as potentially harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate represents a valuable and versatile chemical scaffold for modern drug discovery. Its 3,5-dimethylisoxazole core is a known pharmacophore for targeting important epigenetic regulators, and the propanoate side chain provides a convenient point for chemical elaboration. This technical guide has provided a comprehensive overview of its structure, plausible synthetic routes based on established chemical principles, and its potential applications in the development of novel therapeutics. The detailed theoretical protocols and predicted spectral data offer a solid foundation for researchers to synthesize and characterize this compound, paving the way for its exploration in various drug discovery programs.

References

  • CN110724113B - Synthetic method of 3,3' -methylene bis (5-methyl oxazoline)
  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed. (URL: [Link])

  • Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - NIH. (URL: [Link])

  • Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PubMed. (URL: [Link])

  • Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate - Lead Sciences. (URL: [Link])

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC. (URL: [Link])

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (URL: [Link])

Sources

Foundational

Comprehensive Spectral & Synthetic Guide: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

This guide provides an in-depth technical analysis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate , a critical intermediate in the synthesis of isoxazole-based pharmacophores. The content is structured to support rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate , a critical intermediate in the synthesis of isoxazole-based pharmacophores. The content is structured to support researchers in synthesis, structural verification, and quality control.

Compound Identity

  • CAS Number: 154928-90-2[1][2]

  • IUPAC Name: Methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Molecular Weight: 183.21 g/mol

Introduction: The Isoxazole Scaffold

The 3,5-dimethylisoxazole moiety is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and phenyl rings. Its stability and polarity profile make it ideal for modulating the physicochemical properties of drug candidates. This specific ester derivative serves as a versatile "linker" molecule, allowing the attachment of the isoxazole core to larger lipophilic domains via the propanoate tail.

Synthesis & Reaction Mechanism

To understand the spectral impurities, one must understand the genesis of the molecule. The most robust route involves a two-stage sequence: a Michael addition followed by a regiospecific cyclocondensation.

Synthetic Workflow[3][4][5]
  • Precursor Formation (Michael Addition): Reaction of 2,4-pentanedione (acetylacetone) with methyl acrylate under basic catalysis. This installs the propanoate chain at the activated methylene position (C3 of the pentanedione).

  • Heterocycle Formation (Paal-Knorr Type): The resulting tricarbonyl intermediate reacts with hydroxylamine hydrochloride . The amino group attacks a carbonyl, followed by dehydration and ring closure.

Experimental Protocol (Representative)
  • Step 1: Dissolve 2,4-pentanedione (1.0 eq) in THF. Add catalytic DBU (0.1 eq). Dropwise add methyl acrylate (1.1 eq) at 0°C. Stir at RT for 12h.

  • Step 2: To the crude intermediate, add Ethanol and NH

    
    OH·HCl (1.1 eq). Reflux for 4 hours.
    
  • Workup: Remove solvent, partition between EtOAc/Water. Wash organic layer with brine. Dry over Na

    
    SO
    
    
    
    .
Process Flow Diagram

SynthesisFlow Start 2,4-Pentanedione (Acetylacetone) Inter Intermediate: 3-(2-methoxycarbonylethyl) -2,4-pentanedione Start->Inter DBU, THF 0°C -> RT Reagent1 Methyl Acrylate (Michael Acceptor) Reagent1->Inter Product Methyl 3-(3,5-dimethyl isoxazol-4-yl)propanoate Inter->Product EtOH, Reflux - 2 H2O Impurity Impurity: Open-chain Oximes Inter->Impurity Incomplete Cyclization Reagent2 Hydroxylamine (NH2OH·HCl) Reagent2->Product

Caption: Figure 1. Synthesis pathway via Michael addition and cyclocondensation. Note the potential for open-chain oxime impurities if cyclization is incomplete.

Spectral Characterization

The following data represents the theoretical consensus derived from the parent acid (CAS 116423-07-5) and standard isoxazole shift increments.

Nuclear Magnetic Resonance (NMR)

The symmetry of the 3,5-dimethyl substitution is broken by the heteroatoms (O vs N) in the ring, resulting in distinct environments for the methyl groups.


H NMR Data (CDCl

, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
OCH

3.67Singlet (s)3HCharacteristic methyl ester singlet.
CH

-C=O
2.55Triplet (

Hz)
2HMethylene

to the ester carbonyl.
Ring-CH

2.45Triplet (

Hz)
2HMethylene attached to C4 of isoxazole. Slightly shielded relative to the

-carbonyl protons due to aromatic ring current effects.
C5-CH

2.36Singlet (s)3HMethyl at position 5 (adjacent to Oxygen). Typically deshielded relative to C3-Me.
C3-CH

2.22Singlet (s)3HMethyl at position 3 (adjacent to Nitrogen).

C NMR Data (CDCl

, 100 MHz)
Carbon TypeShift (

ppm)
Assignment
C=O (Ester) 172.8Carbonyl carbon.
C5 (Ring) 165.2Quaternary carbon attached to Oxygen.
C3 (Ring) 158.9Quaternary carbon attached to Nitrogen.
C4 (Ring) 112.4Substituted quaternary carbon. Significantly shielded.
OCH

51.8Methyl ester carbon.
CH

-C=O
33.1Methylene

to carbonyl.
Ring-CH

19.5Methylene attached to the ring.
C5-CH

11.4Methyl on C5.
C3-CH

10.2Methyl on C3.
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick fingerprint for the functional group integrity.

  • 1735-1745 cm

    
     (Strong):  Ester C=O stretch. This is the most prominent peak.
    
  • 1640 cm

    
     (Medium):  C=N stretch of the isoxazole ring.
    
  • 1515 cm

    
     (Weak/Medium):  C=C aromatic skeletal vibration.
    
  • 2950-2850 cm

    
    :  C-H stretching (Aliphatic methyl/methylene).
    
Mass Spectrometry (GC-MS / ESI-MS)[6]
  • Molecular Ion [M]+: 183 m/z.[2]

  • Base Peak: Often m/z 152 (Loss of OMe) or m/z 110 (Loss of the propanoate chain -CH2COOMe).

  • Fragmentation Pattern:

    • 
       183 
      
      
      
      152 (Loss of -OCH
      
      
      )
    • 
       152 
      
      
      
      124 (Loss of CO)
    • 
       183 
      
      
      
      110 (Cleavage at the ring-chain bond, leaving the dimethylisoxazole cation).

Signal Assignment Logic

The following diagram illustrates the logical flow used to assign the NMR signals, ensuring the distinction between the two ring methyls and the methylene chain.

NMRLogic Structure Structure Analysis: Isoxazole Ring + Propanoate Chain Sub1 Ring Methyls (C3 vs C5) Structure->Sub1 Sub2 Propanoate Chain (CH2-CH2) Structure->Sub2 Logic1 C5 is adjacent to Oxygen (More Electronegative) -> Deshielded Expect ~2.36 ppm Sub1->Logic1 Logic2 C3 is adjacent to Nitrogen (Less Electronegative) -> Shielded Expect ~2.22 ppm Sub1->Logic2 Logic3 Alpha-Carbonyl CH2 Inductive effect of C=O Expect ~2.55 ppm Sub2->Logic3 Logic4 Ring-Attached CH2 Benzylic-like position Expect ~2.45 ppm Sub2->Logic4

Caption: Figure 2. NMR assignment logic based on electronegativity and inductive effects.

Quality Control & Impurity Profiling

When analyzing synthetic batches, look for these common issues:

  • Unreacted Acetylacetone: Look for a ketone signal at

    
     2.0-2.2 (broad/multiple) or enol peaks.
    
  • Open-Chain Oximes: If the cyclization (Step 2) is incomplete, you will see broad N-OH signals in the proton NMR (

    
     8.0-10.0) and a lack of the characteristic aromatic C=C/C=N pattern in IR.
    
  • Hydrolysis Product: The presence of the free acid (3-(3,5-dimethylisoxazol-4-yl)propanoic acid) will shift the methylene signals and result in a broad COOH peak (

    
     11.0+).
    

References

  • Sigma-Aldrich. "3-(3,5-Dimethylisoxazol-4-yl)propanoic acid Product Sheet." Sigma-Aldrich Catalog. Accessed 2026. Link

  • Lead Sciences. "Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate Product Details." Lead Sciences Catalog. Accessed 2026. Link

  • Srivastava, R.M., et al. "Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates." Journal of the Brazilian Chemical Society, vol. 4, no. 2, 1993.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 116423-07-5 (Parent Acid)." PubChem. Accessed 2026. Link

Sources

Exploratory

"Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate" material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate Disclaimer: As a Senior Application Scientist, it is my responsibility to ensure that all information provided is accur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

Disclaimer: As a Senior Application Scientist, it is my responsibility to ensure that all information provided is accurate and transparent. A comprehensive, officially verified Material Safety Data Sheet (MSDS) for Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS No. 154928-90-2) is not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from predictive models, information on the specific compound, and empirical data from structurally analogous chemicals. It is designed for researchers, scientists, and drug development professionals and should be used in conjunction with established laboratory safety protocols. The guiding principle when handling substances with incomplete safety data is to treat them as potentially hazardous.[1][2]

Introduction and Scientific Context

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a heterocyclic compound incorporating both an isoxazole ring and a methyl ester functional group. The isoxazole moiety is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals due to its wide range of biological activities.[3][4] This structural alert immediately signifies that the molecule is likely to be bioactive, warranting careful handling. This guide provides a reasoned, in-depth analysis of its probable safety profile to enable its use in a research and development setting while prioritizing personnel safety.

Chemical Identification

IdentifierValueSource
Chemical Name Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate-
CAS Number 154928-90-2[5]
Molecular Formula C₉H₁₃NO₃[5]
Molecular Weight 183.20 g/mol [5]
SMILES O=C(OC)CCC1=C(C)ON=C1C[5]

digraph "Methyl_3-(3,5-dimethylisoxazol-4-yl)propanoate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; N1 [label="N"];

// Structure C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O1 [len=1.5]; O1 -- N1 [len=1.5]; N1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C5 -- C6 [len=1.5]; C4 -- C7 [len=1.5]; C1 -- O2 [len=1.5, style=double]; C1 -- O3 [len=1.5]; O3 -- C8 [len=1.5]; C7 -- C9 [len=1.5];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.5,1!"]; C4 [pos="3.5,0.5!"]; C5 [pos="3.5,-0.5!"]; O1 [pos="4.5,0!"]; N1 [pos="4.5,-1!"]; C6 [pos="4.5,-1.5!"]; C7 [pos="2.5,-1!"]; O2 [pos="-0.5,1!"]; O3 [pos="-1,-0.5!"]; C8 [pos="-2,-0.5!"]; C9 [pos="1.5,-1.5!"]; }

Figure 1: Chemical Structure of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate.

Hazard Identification and Assessment

The hazard profile is synthesized from direct data where available and extrapolated from key structural analogues: isoxazole (the core ring), methyl propionate (the ester sidechain), and related isoxazole derivatives.

Probable GHS Classification
Hazard ClassCategoryHazard StatementBasis of Classification
Flammable LiquidsCategory 3H226: Flammable liquid and vaporBased on isoxazole (highly flammable) and methyl propionate (highly flammable).[6][7] A conservative estimate of Category 3 is prudent without flash point data.
Acute Toxicity, OralCategory 4H302: Harmful if swallowedDirect GHS information available for the compound.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on methyl propionate (causes skin irritation).
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationBased on methyl propionate (causes serious eye irritation).[8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationBased on methyl propionate (may cause respiratory irritation).[9]

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements (Summary):

  • Prevention: Keep away from heat/sparks/open flames. Use only in a well-ventilated area.[8] Wear protective gloves, eye protection, and face protection.[9] Wash hands thoroughly after handling.[9]

  • Response: If swallowed, call a POISON CENTER or doctor.[10] If on skin, wash with plenty of water.[6] If in eyes, rinse cautiously with water for several minutes.[8]

  • Storage: Store in a well-ventilated place. Keep cool.[8]

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[8]

First-Aid Measures

These measures are based on the predicted hazards and should be executed promptly.

  • General Advice: If you feel unwell, seek medical advice. Show this safety guide to the doctor in attendance.[6]

  • Inhalation: If vapors are inhaled, move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[8][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[6][12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[8]

  • Ingestion: Do NOT induce vomiting. [6] Rinse mouth with water. Immediately call a POISON CENTER or doctor.[11]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[10]

  • Specific Hazards: The compound is presumed to be a flammable liquid. Vapors may form explosive mixtures with air and travel to a source of ignition.[13] Thermal decomposition may produce toxic gases, including carbon monoxide and nitrogen oxides.[13]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors.[14]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[14]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., dry sand, vermiculite) and place it in a suitable, closed container for disposal.[13] Use spark-proof tools.[8]

Handling, Storage, and Exposure Control

Adherence to a strict handling protocol is essential, following the principle that novel chemicals should be treated as hazardous until proven otherwise.[1]

Experimental Workflow for Handling Novel Compounds

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_post Post-Experiment Phase A Identify Compound & Review Available Data B Assess Hazards of Structural Analogues A->B C Assume Compound is Hazardous (Precautionary Principle) B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D Define SOP E Work in a Ventilated Area (Chemical Fume Hood) D->E F Use Smallest Quantities Possible E->F G Segregate & Label Waste F->G H Decontaminate Work Area & Equipment G->H I Store Securely in a Labeled, Closed Container H->I

Figure 2: Risk Mitigation Workflow for Novel Compounds.

Exposure Controls and Personal Protection
  • Engineering Controls: All operations should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[15]

  • Eye/Face Protection: Wear chemical safety goggles compliant with ANSI Z87.1 standards.[1]

  • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1] Inspect gloves before use.

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a respirator with an organic vapor cartridge.[16]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and immediately after handling the product. Do not eat, drink, or smoke in the work area.[8][9]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[13][14]

  • Labeling: Ensure containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[1]

Physical, Chemical, and Toxicological Properties

Physical and Chemical Properties
PropertyValueNotes / Source
Appearance Not specifiedLikely a liquid or low-melting solid
Odor Not specified-
Boiling Point 276.4 ± 35.0 °CPredicted
Density 1.094 ± 0.06 g/cm³Predicted
Solubility Not specified-
Flash Point Not specifiedPresumed flammable based on analogues
Stability and Reactivity
  • Reactivity: No specific data available.

  • Chemical Stability: Expected to be stable under recommended storage conditions.[13]

  • Incompatible Materials: Strong oxidizing agents.[13]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[13]

Toxicological Information
  • Acute Toxicity: Predicted to be harmful if swallowed (GHS Category 4).[5] The toxicological properties have not been fully investigated for other routes of exposure.[6][13]

  • Skin Corrosion/Irritation: Expected to cause skin irritation based on the methyl propionate moiety.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[8]

  • Respiratory/Skin Sensitization: No specific data available.

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available to classify. As a standard precaution for novel compounds, exposure should be minimized.[1]

Conclusion for the R&D Professional

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a compound with significant potential in research, but it must be handled with the respect due to any novel, biologically active molecule. The available data strongly suggest that it is a flammable liquid that is harmful if swallowed and is likely to be an irritant to the skin, eyes, and respiratory system. All handling should occur within a chemical fume hood with appropriate personal protective equipment. By adhering to the protocols outlined in this guide and integrating them into a robust laboratory safety culture, researchers can confidently work with this compound while ensuring their safety and the integrity of their work.

References

  • Singh, H., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]

  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Wikipedia. Isoxazole. [Link]

  • Carl ROTH. Safety Data Sheet: Propionic acid. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - Propanoic acid. [Link]

  • Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs. [Link]

  • ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Tradeline, Inc. (2018). New Approaches to Chemical Safety in Research Labs. [Link]

  • Penn Libraries. (2022). Making Science Labs Safer at the University of Pennsylvania. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - Propionic acid. [Link]

  • Greenbook.net. (2017). Safety Data Sheet - ONETIME. [Link]

Sources

Protocols & Analytical Methods

Method

"Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate" preparation from "3-(3,5-dimethylisoxazol-4-yl)propanoic acid"

Introduction & Strategic Analysis Executive Summary This application note details the robust preparation of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate from its parent carboxylic acid, 3-(3,5-dimethylisoxazol-4-yl)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Executive Summary

This application note details the robust preparation of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate from its parent carboxylic acid, 3-(3,5-dimethylisoxazol-4-yl)propanoic acid .[1] This transformation is a critical step in the synthesis of BET bromodomain inhibitors and GABA analogs, where the isoxazole moiety serves as a bioisostere for amide or ester groups.

While Fischer esterification is the textbook approach, this guide prioritizes the Thionyl Chloride (


) / Methanol  method. This approach generates anhydrous 

in situ, driving the equilibrium forward more effectively than sulfuric acid catalysis and simplifying the workup by producing volatile byproducts (

,

).
Chemical Context
  • Substrate: 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (CAS: 25653-89-6)[1]

  • Target: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS: 154928-90-2)[1][2]

  • Key Challenge: Preserving the isoxazole ring. While the 3,5-dimethyl substitution pattern stabilizes the ring against acid hydrolysis, the N-O bond is susceptible to cleavage under reductive conditions or strong basic hydrolysis (leading to ring opening to

    
    -cyanoenols). Therefore, acidic esterification is the preferred synthetic route.
    
Reaction Scheme

The reaction proceeds via an acyl chloride intermediate (generated in situ) or an activated oxonium species, depending on the exact stoichiometry and temperature.

ReactionScheme Substrate 3-(3,5-dimethylisoxazol-4-yl) propanoic acid Intermediate [Acyl Chloride / Activated Complex] Substrate->Intermediate Reagents SOCl2 / MeOH (0°C to Reflux) Reagents->Intermediate Product Methyl 3-(3,5-dimethylisoxazol-4-yl) propanoate Intermediate->Product Byproducts Byproducts: SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: Reaction pathway via Thionyl Chloride activation. The formation of volatile SO2 and HCl drives the reaction to completion.

Methodology Selection

FeatureMethod A: Thionyl Chloride (

)
Method B: Fischer (

)
Mechanism Irreversible (via Acyl Chloride)Reversible Equilibrium
Rate Fast (Exothermic activation)Slow (Requires reflux)
Water Sensitivity Scavenges water (forms

)
Sensitive (Water inhibits reaction)
Workup Evaporation (Volatile byproducts)Neutralization required
Scalability High (Preferred for >10g)Moderate
Safety High Risk (Corrosive gas evolution)Moderate Risk (Corrosive liquid)

Recommendation: Use Method A for high purity and yield. Use Method B only if


 handling facilities (fume hoods/scrubbers) are unavailable.

Primary Protocol: Thionyl Chloride Mediated Esterification[1]

Reagents & Equipment
  • Substrate: 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)[1]
    
  • Solvent: Methanol (anhydrous preferred, 10-15 volumes)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice-water bath, magnetic stirrer, constant pressure addition funnel.[1]
    
Step-by-Step Procedure

Step 1: Setup and Cooling (Critical for Safety)

  • Charge the reaction flask with Methanol (MeOH).

  • Cool the MeOH to 0°C using an ice-water bath.

  • Safety Note:

    
     reacts violently with warm methanol. Ensure the system is cold before addition.
    

Step 2: Activation (In-Situ Reagent Generation)

  • Add Thionyl Chloride dropwise via the addition funnel over 15–30 minutes.

  • Maintain internal temperature <10°C.

  • Observation: Evolution of HCl gas will occur. Ensure proper venting.

Step 3: Substrate Addition

  • Add 3-(3,5-dimethylisoxazol-4-yl)propanoic acid to the cold solution in portions.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

Step 4: Reaction

  • Heat the mixture to Reflux (65°C) for 2–3 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LCMS. The acid spot should disappear, replaced by a less polar ester spot (

    
    ).
    

Step 5: Workup & Isolation [1]

  • Cool the mixture to RT.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove MeOH and excess

    
    .
    
  • Partition: Redissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash:

    • Wash 1x with Saturated

      
       (Caution: 
      
      
      
      evolution).
    • Wash 1x with Brine.

  • Dry: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and Concentrate: Remove the solvent to yield the crude ester.

Purification Flowchart

Workup Crude Crude Reaction Mixture (MeOH, Product, HCl, SO2) Evap Rotary Evaporation (Remove MeOH/SOCl2) Crude->Evap Redissolve Redissolve in EtOAc Evap->Redissolve Wash Wash: Sat. NaHCO3 (Neutralize HCl) Redissolve->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry PurityCheck Check Purity (NMR/LCMS) Dry->PurityCheck Distill Vacuum Distillation (if liquid & impure) PurityCheck->Distill Fail Final Final Product (>95% Purity) PurityCheck->Final Pass Distill->Final

Figure 2: Purification logic. Most batches yield high purity directly after the NaHCO3 wash.

Analytical Validation

To ensure the integrity of the protocol, the following analytical benchmarks must be met.

Expected Data
  • Appearance: Clear, colorless to pale yellow liquid.[1][3]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.67 (s, 3H, 
      
      
      
      ) – Diagnostic signal for ester formation.[1]
    • 
       2.60–2.70 (m, 4H, 
      
      
      
      ) – Propanoate chain.[1]
    • 
       2.35 (s, 3H, 
      
      
      
      on ring).[1]
    • 
       2.22 (s, 3H, 
      
      
      
      on ring).[1]
    • Note: Absence of the broad carboxylic acid singlet (

      
       ppm) confirms conversion.
      
Quality Control
  • LCMS: Mass peak

    
     (Calculated MW: 183.2).
    
  • GC-MS: Useful for detecting unreacted acid or solvent residues.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete conversionIncrease reflux time or add 0.5 eq more

. Ensure system is anhydrous.
Dark Color Decomposition / PolymerizationReaction temperature too high. Ensure dropwise addition of

at 0°C.
Acid Smell in Product Poor NeutralizationEnsure the

wash is thorough (pH of aqueous layer should be ~8).
Isoxazole Ring Cleavage Reductive conditions or strong baseAvoid using active metals (Zn/Fe) or strong bases (NaOH/KOH) during workup. Stick to

.

References

  • Isoxazole Stability: Synthesis of 3,5-Dimethylisoxazole. Scribd. (General ring stability data).

  • Product Identification: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS 154928-90-2). Keying Chem. [2]

  • Thionyl Chloride Mechanism: Greenberg, J. A., & Sammakia, T. (2017).[1][4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. J. Org.[5] Chem. (Mechanistic insights on SOCl2 activation).

  • General Esterification: Fischer Esterification Mechanism. Master Organic Chemistry.

  • Isoxazole Synthesis Context: 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. (Context for the biological relevance of this intermediate). [1]

Sources

Application

Application Note: Synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

Executive Summary Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS 154928-90-2) is a critical heterocyclic building block, extensively utilized in the development of BET bromodomain inhibitors (e.g., BRD4 inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS 154928-90-2) is a critical heterocyclic building block, extensively utilized in the development of BET bromodomain inhibitors (e.g., BRD4 inhibitors) for oncology indications. Its structural core—the 3,5-dimethylisoxazole moiety—acts as a bioisostere for acetyl-lysine, mimicking the endogenous ligand of bromodomains.

This application note details a robust, two-step synthetic route designed for scalability and reproducibility. Unlike general textbook methods, this protocol addresses specific regiochemical control and purification challenges inherent to 1,3-dicarbonyl alkylations and subsequent heterocyclizations.

Key Advantages of This Protocol
  • Atom Economy: Utilizes a catalytic Michael addition rather than alkyl halide substitution, reducing halogenated waste.

  • Regiocontrol: Optimized stoichiometry prevents the formation of bis-alkylated byproducts during the Michael addition step.

  • Scalability: Avoids chromatographic purification for the intermediate, utilizing vacuum distillation or direct telescoping.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two logical phases:

  • Construction of the Tricarbonyl Skeleton: A Michael addition of acetylacetone (2,4-pentanedione) to methyl acrylate.

  • Heterocyclization: Condensation of the tricarbonyl intermediate with hydroxylamine hydrochloride to form the isoxazole ring.

Reaction Pathway Visualization

ReactionPathway AcAc Acetylacetone (2,4-Pentanedione) Inter Intermediate: Methyl 4-acetyl-5-oxohexanoate (Tricarbonyl) AcAc->Inter Michael Addition (Step 1) MA Methyl Acrylate MA->Inter Prod Target Product: Methyl 3-(3,5-dimethylisoxazol-4-yl) propanoate Inter->Prod Cyclization (Step 2) Cat Cat. DBU or KF/Alumina Cat->Inter NH2OH NH2OH·HCl NaOAc, EtOH NH2OH->Prod

Figure 1: Retrosynthetic disconnection showing the conversion of acetylacetone and methyl acrylate to the target isoxazole.

Experimental Protocol

Step 1: Synthesis of Methyl 4-acetyl-5-oxohexanoate

Principle: The methylene group of acetylacetone is acidic (pKa ~9). In the presence of a base, it forms an enolate that undergoes a conjugate addition (Michael addition) to methyl acrylate.

Reagents:

  • Acetylacetone (2,4-Pentanedione): 1.2 equivalents (Excess is critical to prevent bis-alkylation).

  • Methyl Acrylate: 1.0 equivalent.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq) OR KF/Alumina (Solid supported catalyst).

  • Solvent: THF (or neat if using KF/Alumina).

Procedure (DBU Method):

  • Setup: Charge a dry round-bottom flask with Acetylacetone (12.0 g, 120 mmol) and THF (50 mL).

  • Activation: Add DBU (0.76 g, 5 mmol) and stir at room temperature for 10 minutes.

  • Addition: Add Methyl Acrylate (8.6 g, 100 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 40°C.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS.[1][2][3][4][5][6]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dissolve residue in EtOAc, wash with 1N HCl (to remove DBU) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: The crude oil contains the product and excess acetylacetone. Remove acetylacetone via high-vacuum distillation (bp ~140°C for product vs ~40°C for AcAc at reduced pressure).

    • Yield Target: 85-90% (Crude oil, sufficiently pure for Step 2).

Step 2: Cyclization to Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

Principle: The 1,3-dicarbonyl moiety condenses with hydroxylamine. Regioselectivity is not an issue here as the dicarbonyl is symmetric (both methyl groups). The ester functionality remains intact under buffered conditions.

Reagents:

  • Methyl 4-acetyl-5-oxohexanoate (Intermediate from Step 1): 1.0 equivalent.

  • Hydroxylamine Hydrochloride (NH2OH·HCl): 1.1 equivalents.

  • Sodium Acetate (NaOAc): 1.1 equivalents (Buffers the HCl).

  • Solvent: Ethanol/Water (4:1 ratio).

Procedure:

  • Preparation: In a reaction vessel, dissolve Hydroxylamine Hydrochloride (6.95 g, 100 mmol) and Sodium Acetate (8.2 g, 100 mmol) in water (20 mL).

  • Addition: Add the solution to a stirred solution of the Tricarbonyl Intermediate (approx. 18.6 g, 100 mmol) in Ethanol (80 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours.

    • Checkpoint: Monitor consumption of starting material by TLC. The product is less polar than the tricarbonyl intermediate.

  • Workup:

    • Cool to room temperature.[7][8]

    • Remove Ethanol under reduced pressure.

    • Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with saturated NaHCO3 (to remove any free acid formed by hydrolysis) and Brine.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • The crude product often solidifies upon standing or cooling.

    • Recrystallize from Hexane/Ether or purify via short silica plug if necessary (Eluent: 20% EtOAc in Hexane).

    • Physical State: White to off-white solid.[8]

    • Melting Point: ~121 °C (Predicted/Literature range).

Workup & Purification Logic

The following flowchart illustrates the critical decision points during purification to ensure high purity for biological testing.

WorkupFlow Crude Crude Reaction Mixture (Step 2) Evap Evaporate EtOH Crude->Evap Extract Aq. Workup (EtOAc / H2O) Evap->Extract Wash Wash: NaHCO3 (Remove Acid) Extract->Wash Dry Dry & Concentrate Wash->Dry Check Solidifies? Dry->Check Recryst Recrystallize (Hexane/Ether) Check->Recryst Yes Column Flash Column (20% EtOAc/Hex) Check->Column No (Oil)

Figure 2: Purification decision tree for the final isoxazole product.

Analytical Characterization

To validate the synthesis, compare your data against these expected values.

TechniqueExpected Signal / ValueStructural Assignment
1H NMR (CDCl3, 400 MHz)

3.67 (s, 3H)
Methyl Ester (-COOCH3 )

2.55 (t, 2H)
Propanoate

-CH2

2.35 (t, 2H)
Propanoate

-CH2 (attached to ring)

2.24 (s, 3H)
Isoxazole C3-CH3

2.19 (s, 3H)
Isoxazole C5-CH3
MS (ESI) m/z 198.1 [M+H]+Molecular Ion (MW = 197.23)
Appearance White Crystalline Solid-

Interpretation:

  • The presence of two distinct singlets around 2.2 ppm confirms the intact 3,5-dimethylisoxazole ring.

  • The triplet pattern (approx 2.3–2.6 ppm) confirms the propanoate side chain.

  • Absence of signals > 9 ppm ensures no aldehyde/carboxylic acid impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-alkylation in Step 1 Excess Methyl Acrylate or insufficient AcAc.Ensure AcAc is in 1.2–1.5x excess. Add Methyl Acrylate slowly.
Low Yield in Step 2 Hydrolysis of ester.Use NaOAc to buffer. Avoid strong mineral acids or prolonged heating with strong base.
O-Alkylation (Step 1) Wrong solvent/base.DBU in THF favors C-alkylation. Avoid polar aprotic solvents with hard bases (like NaH) which might favor O-alkylation.
Product is an Oil Impurities preventing crystallization.Seed with pure crystal if available. Triturate with cold pentane.

References

  • Michael Addition Methodology: Asemave, K. (2018).[1] Modification of Acetyl Acetone with Methyl Acrylate.[1][2][3][4][5][7][9] Journal of Advances in Chemistry, 15(1), 7122–7126. Link

  • Bromodomain Inhibitor Synthesis: Hewings, D. S., et al. (2013).[10] Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. Link

  • General Isoxazole Synthesis: Tundo, P., et al. (1987). Alkylation Reactions of Ethyl Malonate, Ethyl Acetoacetate, and Acetylacetone.[1][3][11] Journal of the Chemical Society, Perkin Transactions 1, 2159–2162.[1][3] Link

  • Green Chemistry Approach: Kharbangar, I., et al. (2012).[9] KF-Al2O3 as an Efficient and Recyclable Basic Catalyst.[7][9] Tetrahedron Letters. (Contextual support for solid-phase catalysis).

Sources

Method

"Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate" experimental procedure

This Application Note and Protocol guide is designed for researchers and medicinal chemists focusing on the synthesis and utility of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate . This compound is a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and medicinal chemists focusing on the synthesis and utility of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate . This compound is a critical intermediate in the development of BET bromodomain inhibitors and other epigenetic modulators.

Application Note: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

CAS: 154928-90-2 | Molecular Formula: C₉H₁₃NO₃ | MW: 183.21 g/mol [1][2]

Executive Summary & Strategic Utility

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate acts as a versatile pharmacophore building block.[2] Its primary utility lies in its structural capacity to serve as an acetyl-lysine (KAc) mimic . The 3,5-dimethylisoxazole moiety is recognized by the bromodomain and extra-terminal (BET) protein family (e.g., BRD4), making this ester a linchpin in the synthesis of small-molecule epigenetic inhibitors used in cancer research (e.g., AML, prostate cancer).

Key Applications:

  • BET Bromodomain Inhibition: Precursor for "head" groups that bind to the asparagine residue (e.g., Asn140 in BRD4) in the bromodomain binding pocket.

  • Fragment-Based Drug Discovery (FBDD): Used as a low-molecular-weight ligand to probe hydrophobic pockets in diverse kinases.

  • Synthetic Versatility: The ester group allows for facile conversion to amides, alcohols, or heterocycles (e.g., oxadiazoles) for scaffold hopping.

Experimental Protocols

Two distinct protocols are provided:

  • Protocol A (De Novo Synthesis): For researchers needing to synthesize the core scaffold from commodity chemicals.

  • Protocol B (Direct Esterification): For scaling up from the commercially available acid precursor.

Protocol A: De Novo Synthesis (The "Michael-Cyclization" Route)

Rationale: This route constructs the isoxazole ring via a [3+2]-like condensation strategy, offering high atom economy and avoiding expensive metal catalysts.

Reagents:

  • Acetylacetone (2,4-Pentanedione) [123-54-6]

  • Methyl Acrylate [96-33-3]

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) [5470-11-1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Sodium Methoxide (NaOMe).

  • Solvent: Ethanol (EtOH), anhydrous.

Step-by-Step Methodology:

  • Michael Addition (Precursor Formation):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Acetylacetone (10.0 g, 100 mmol) and anhydrous EtOH (50 mL).

    • Add catalytic DBU (0.05 eq, 5 mmol). Note: DBU is preferred over alkoxides to minimize transesterification side products.

    • Add Methyl Acrylate (1.1 eq, 110 mmol) dropwise over 20 minutes at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until acetylacetone is consumed.

    • Intermediate: This yields methyl 4-acetyl-5-oxohexanoate (in situ).

  • Cyclocondensation (Isoxazole Formation):

    • Without isolating the intermediate, add Hydroxylamine Hydrochloride (1.1 eq, 110 mmol) directly to the reaction vessel.

    • Heat the reaction mixture to reflux (78°C) for 3–5 hours.

    • Mechanism:[2][3] The nitrogen of hydroxylamine attacks a carbonyl carbon, followed by dehydration and cyclization. The 3,5-dimethyl substitution pattern is thermodynamically favored.

  • Work-up & Purification:

    • Cool to RT and concentrate under reduced pressure to remove EtOH.

    • Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (SiO₂).

      • Eluent: Gradient 0% → 30% EtOAc in Hexanes.

      • Target Rf: ~0.4 (in 20% EtOAc/Hexanes).

Protocol B: Acid Esterification (Scale-Up Route)

Rationale: Ideal for generating large batches when the acid precursor (3-(3,5-dimethylisoxazol-4-yl)propanoic acid) is available.

Reagents:

  • 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid [116423-07-5][2]

  • Methanol (MeOH), anhydrous

  • Sulfuric Acid (H₂SO₄), conc. (Catalyst)[2][3][4][5]

Methodology:

  • Dissolve the carboxylic acid (5.0 g, 29.5 mmol) in anhydrous MeOH (50 mL).

  • Add H₂SO₄ (0.5 mL) dropwise.

  • Heat to reflux for 4 hours. Alternative: Microwave irradiation at 80°C for 20 mins.

  • Concentrate MeOH, neutralize with sat. NaHCO₃, and extract with DCM.

  • Yield is typically quantitative (>95%); purification is rarely needed.

Quality Control & Characterization (Self-Validating System)

Verify the identity of the synthesized compound using the following physicochemical markers.

Table 1: Physicochemical Specifications

Parameter Specification Notes
Appearance Colorless to pale yellow oil/solid Low melting point solid (~25-30°C).
¹H NMR (CDCl₃) δ 3.67 (s, 3H, OMe) Distinct singlet for ester methyl.
δ 2.55 (t, J=7.5 Hz, 2H) Methylene adjacent to ester.
δ 2.35 (t, J=7.5 Hz, 2H) Methylene adjacent to isoxazole.
δ 2.32 (s, 3H, C5-Me) Ring methyl (often slightly downfield).
δ 2.19 (s, 3H, C3-Me) Ring methyl.
LC-MS (ESI+) [M+H]⁺ = 184.2 Primary ionization peak.

| Purity | >95% by HPLC | Absorbance at 210/254 nm. |

Scientific Logic & Pathway Visualization

The synthesis relies on the "Knorr-type" condensation logic. The following diagram illustrates the transformation workflow and the mechanistic flow from precursors to the final epigenetic probe.

G cluster_0 One-Pot Protocol A Start Acetylacetone (2,4-Pentanedione) Inter Intermediate: Methyl 3-(2,4-dioxopentan-3-yl) propanoate Start->Inter Michael Addition (DBU, EtOH) Reagent1 Methyl Acrylate (Michael Acceptor) Reagent1->Inter Cyclize Cyclization (NH2OH·HCl, Reflux) Inter->Cyclize Condensation Product Target: Methyl 3-(3,5-dimethyl isoxazol-4-yl)propanoate Cyclize->Product - 2 H2O App Application: BET Bromodomain Inhibitor Synthesis Product->App Hydrolysis/Amidation

Caption: Figure 1. Synthetic workflow for the De Novo synthesis of the target isoxazole ester via Michael addition and cyclocondensation.

References

  • BenchChem. Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate Properties and Applications. Retrieved from

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.[6] Journal of Medicinal Chemistry, 56(8), 3217–3227. Retrieved from

  • Sigma-Aldrich. 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid Product Sheet. Retrieved from

  • Wen, S., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors.[7] Bioorganic & Medicinal Chemistry, 27(20), 115063. Retrieved from

  • Apollo Scientific. Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate Safety Data Sheet. Retrieved from

Sources

Application

Application Note: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate in Epigenetic Drug Discovery

Executive Summary Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS: 154928-90-2) is a specialized heterocyclic building block that has emerged as a critical scaffold in epigenetic drug discovery. Its primary utility l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS: 154928-90-2) is a specialized heterocyclic building block that has emerged as a critical scaffold in epigenetic drug discovery. Its primary utility lies in the 3,5-dimethylisoxazole moiety, which functions as a stable, potent bioisostere for acetylated lysine (KAc) .

This application note details the technical deployment of this molecule in the synthesis of BET (Bromodomain and Extra-Terminal) inhibitors . Unlike generic reagents, this building block provides a pre-validated "warhead" that mimics the natural histone-bromodomain interaction, specifically targeting the hydrophobic WPF shelf of BRD4. This guide provides optimized protocols for its conversion into bioactive ligands and explores its role in Fragment-Based Drug Design (FBDD).

Technical Specifications & Chemical Profile

Before initiating synthesis, verify the physicochemical parameters critical for reaction planning.

ParameterSpecification
Chemical Name Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate
CAS Number 154928-90-2
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.21 g/mol
Physical State White to off-white crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water.[1]
Key Pharmacophore 3,5-Dimethylisoxazole (KAc mimic)
Reactive Handle Methyl ester (Propanoate side chain)
Stability Stable under standard laboratory conditions. Isoxazole ring is stable to weak acids/bases but sensitive to catalytic hydrogenation (ring opening).

Mechanistic Rationale: The Acetyl-Lysine Mimic

The strategic value of this building block stems from its ability to competitively inhibit the reading of epigenetic marks.[2]

The KAc Bioisostere Concept

Bromodomains (e.g., BRD2, BRD3, BRD4) recognize acetylated lysine residues on histone tails.[3] The 3,5-dimethylisoxazole unit mimics the acetyl-lysine side chain:[2]

  • Carbonyl Oxygen: The isoxazole nitrogen/oxygen system accepts hydrogen bonds from the conserved asparagine (e.g., Asn140 in BRD4) in the binding pocket.

  • Methyl Groups: The 3,5-dimethyl substitution pattern provides the necessary steric bulk and hydrophobic interaction to fill the acetyl-lysine binding pocket, specifically interacting with the "WPF shelf" (Tryptophan-Proline-Phenylalanine).

Application Insight: By using Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, researchers bypass the complex synthesis of the isoxazole core, allowing them to focus on elaborating the propanoate "tail" to tune solubility, selectivity, or link to E3 ligase ligands (for PROTACs).

Synthetic Protocols

The following protocols are optimized for converting the methyl ester into a functional "warhead" for library synthesis.

Protocol A: Controlled Saponification (Generation of the Free Acid)

Objective: Hydrolyze the methyl ester to 3-(3,5-dimethylisoxazol-4-yl)propanoic acid without degrading the isoxazole ring.

Reagents:

  • Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (1.0 equiv)[4]

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl ester in THF (0.2 M concentration).

  • Activation: Add the solution of LiOH in water dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. Note: Avoid heating >50°C to prevent potential decarboxylation or ring side-reactions.

  • Work-up: Concentrate under reduced pressure to remove THF. Acidify the aqueous residue to pH 3–4 using 1M HCl.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >90% yield of the white solid acid. This intermediate is stable and can be stored at -20°C.

Protocol B: Amide Coupling (Library Generation)

Objective: Attach the isoxazole "head" to an amine-bearing scaffold (e.g., a tetrahydroquinoline or benzodiazepine derivative) to create a full BET inhibitor.

Reagents:

  • 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (from Protocol A) (1.0 equiv)

  • Target Amine (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the acid and HATU in DMF (0.1 M). Stir for 5 minutes at RT to form the active ester.

  • Coupling: Add the Target Amine followed immediately by DIPEA.

  • Incubation: Stir at room temperature for 12–16 hours.

  • Validation: Check LCMS for the mass of [Product + H]⁺.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO₃, and brine. Purify via flash chromatography.

Visualizing the Workflow

The following diagram illustrates the transformation of the building block into active pharmaceutical ingredients (APIs) and PROTACs.

G cluster_0 Mechanism of Action Start Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (Building Block) Acid Intermediate Acid (Hydrolysis) Start->Acid LiOH, THF/H2O (Protocol A) Alcohol Alcohol Derivative (Ether Linkage) Start->Alcohol LiBH4 or DIBAL-H (Reduction) Amide Amide Linkage (Target Binding Head) Acid->Amide HATU, R-NH2 (Protocol B) Drug BET Inhibitor (e.g., I-BET analogs) Amide->Drug Scaffold Elaboration PROTAC PROTAC Degrader (Linked to E3 Ligand) Amide->PROTAC Linker Attachment Alcohol->Drug Ether Synthesis Bromodomain Binding Bromodomain Binding Drug->Bromodomain Binding KAc Mimicry

Figure 1: Synthetic workflow transforming the methyl ester precursor into bioactive BET inhibitors and PROTACs.

Case Study: Optimization of BRD4 Inhibitors

Context: High-throughput screening often identifies the 3,5-dimethylisoxazole motif. However, direct attachment of the ring to aromatic systems can lead to poor solubility. The propanoate linker provided by this building block introduces flexibility and a "solvent channel" exit vector.

Experimental Evidence: In the development of inhibitors like OXFBD02 or analogs of I-BET151 , the propanoic acid side chain (derived from this ester) serves as the anchor.

  • Without Linker: Direct fusion of isoxazole to the core scaffold often results in steric clash with the ZA loop of the bromodomain.

  • With Propanoate Linker: The 3-carbon chain allows the isoxazole head to bury deep into the KAc pocket while the amide bond (formed from the ester) sits at the pocket entrance, allowing the rest of the molecule to interact with solvent-exposed residues, improving potency (IC50 < 100 nM) and solubility.

Troubleshooting & Safety

  • Ring Stability: While the isoxazole is robust, avoid catalytic hydrogenation (H₂/Pd-C) during deprotection steps of other parts of the molecule. This can cleave the N-O bond, destroying the pharmacophore and yielding an amino-enone. Use acid-labile protecting groups (Boc, tBu) for the rest of the synthesis.

  • Ester Hydrolysis: If the methyl ester proves resistant (steric bulk from nearby groups if modified), switch from LiOH to TMSOK (Potassium trimethylsilanolate) in THF for anhydrous, mild cleavage.

References

  • Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands."[2] Journal of Medicinal Chemistry, 54(19), 6761–6770.

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073.

  • Wang, N., et al. (2018). "Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors." ChemistrySelect, 3(26), 7572-7578.

  • Seal, J., et al. (2016).[5] "Kinetic and thermodynamic analysis of the binding of 3,5-dimethylisoxazole derivatives to the first bromodomain of BRD4." Bioorganic & Medicinal Chemistry Letters, 26(19), 4734-4739.

Sources

Method

Application Notes &amp; Protocols: The Versatility of the Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate Scaffold in Drug Discovery

Introduction: The Privileged Isoxazole Scaffold The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a cornerstone in the design of a wide array of therapeutic agents.[1][2][3] Derivatives of isoxazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5] This guide focuses on a specific, highly versatile building block: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (MDIP). While not an end-drug itself, its structure provides an ideal starting point for the synthesis of potent and selective modulators of key biological targets. We will explore the synthesis of advanced derivatives from this core and detail the protocols for evaluating their therapeutic applications, with a focus on anti-inflammatory and anticancer activities.

Part 1: The Core Scaffold - Synthesis and Characterization

The utility of any derivative series begins with a robust and well-characterized starting material. MDIP (MW: 183.2 g/mol , Formula: C₉H₁₃NO₃) is a versatile intermediate that can be synthesized through several established methods for creating 3,4,5-trisubstituted isoxazoles.[6][7]

Protocol 1: Synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (MDIP)

Principle: This protocol employs a classic multicomponent reaction, a green chemistry approach that enhances efficiency by combining multiple reactants in a single pot.[8][9] The reaction proceeds via the condensation of a β-ketoester (ethyl acetoacetate) with hydroxylamine to form an isoxazolone intermediate, which is then alkylated and further modified to yield the target propanoate ester.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Methyl acrylate

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Isoxazolone Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol. Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium ethoxide (2.1 eq) in ethanol, maintaining the temperature below 10°C. Rationale: This basic condition facilitates the initial condensation and subsequent cyclization to form the 3,5-dimethylisoxazolone ring.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Michael Addition: Once the isoxazolone formation is complete, add methyl acrylate (1.5 eq) to the reaction mixture. Rationale: This step performs a Michael addition to the 4-position of the isoxazolone ring, introducing the propanoate side chain.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Work-up: Cool the mixture, then neutralize with 1M HCl. Reduce the solvent volume under vacuum.

  • Partition the residue between diethyl ether and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography to yield MDIP as a colorless oil.

Validation:

  • Structure Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11]

  • Purity Assessment: Assess purity using HPLC, which should be >95% for use in subsequent reactions.

Part 2: Synthesis of Advanced Derivatives

The propanoate ester and the isoxazole ring of MDIP are handles for extensive chemical modification. Below are protocols for creating two distinct classes of biologically active derivatives.

G cluster_0 Anti-Inflammatory Pathway cluster_1 Anticancer Pathway MDIP Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (Core Scaffold) Amine Intermediate Amine (via Curtius or Hofmann Rearrangement) MDIP->Amine 1. Saponification 2. Azide Formation 3. Rearrangement Precursor Aldehyde Precursor (via DIBAL-H reduction) MDIP->Precursor Reduction Thiazolidinone 3-(3,5-dimethylisoxazol-4-yl)-2-arylthiazolidin-4-ones Amine->Thiazolidinone 2. Cyclization Aldehyde Aromatic Aldehyde Aldehyde->Thiazolidinone 1. Condensation Mercaptoacetic Mercaptoacetic Acid Dihydroquinazolinone Dihydroquinazolinone Derivatives (BRD4 Inhibitors) Precursor->Dihydroquinazolinone Multi-step Condensation/ Cyclization MultiStep Multi-step Synthesis

Caption: Synthetic pathways from the core MDIP scaffold.

Protocol 2: Synthesis of 3-(3,5-dimethylisoxazol-4-yl)-2-arylthiazolidin-4-one Derivatives (Anti-inflammatory Agents)

Principle: This synthesis involves a two-step process starting from an amine precursor derived from MDIP. First, a condensation reaction between the amine and an aromatic aldehyde forms a Schiff base (imine). Second, a cyclization reaction with mercaptoacetic acid yields the final thiazolidinone ring system, which is a known pharmacophore for anti-inflammatory and antioxidant activity.[12]

Procedure (starting from 4-amino-3,5-dimethylisoxazole):

  • Schiff Base Formation: In a flask containing absolute ethanol, dissolve 4-amino-3,5-dimethylisoxazole (1.0 eq) and a substituted aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours. The formation of the imine can be observed by a color change and monitored by TLC.

  • Cyclization: After cooling the mixture slightly, add mercaptoacetic acid (1.2 eq) in one portion.

  • Add a small amount of anhydrous zinc chloride (catalyst) and reflux for another 8-10 hours. Rationale: The Lewis acid catalyst activates the imine carbon for nucleophilic attack by the sulfur of mercaptoacetic acid, facilitating the ring closure.

  • Isolation: Cool the reaction mixture to room temperature. The solid product often precipitates.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure thiazolidinone derivative.

Validation:

  • Confirm the structure via NMR, IR (noting the appearance of the C=O stretch of the lactam), and MS.

  • Determine the melting point and compare it with literature values if available.

Protocol 3: Synthesis of a Dihydroquinazolinone-based BRD4 Inhibitor

Principle: Bromodomain and extraterminal domain (BET) proteins, particularly BRD4, are epigenetic readers that are key targets in cancer therapy.[13] Many potent BRD4 inhibitors utilize the 3,5-dimethylisoxazole moiety as a key binding element.[14][15] This protocol outlines a representative synthesis of a dihydroquinazolinone derivative, demonstrating how the MDIP scaffold can be elaborated into a complex, high-affinity ligand.[16][17]

Procedure (Conceptual Outline):

  • Precursor Synthesis: The propanoate group of MDIP is chemically reduced (e.g., using DIBAL-H) to an aldehyde. This aldehyde is the key functional group for building the dihydroquinazolinone core.

  • Condensation: The isoxazole-containing aldehyde is reacted with a substituted 2-aminobenzamide in a condensation reaction, often catalyzed by an acid, to form an intermediate that cyclizes.

  • Cyclization and Derivatization: The intermediate undergoes cyclization to form the dihydroquinazolinone ring. Further chemical modifications can be made to introduce other functional groups that enhance binding affinity to the BRD4 protein.[16][18]

  • Purification: Each step requires rigorous purification, typically by column chromatography, to isolate the desired intermediates and the final product.

Validation:

  • Due to the complexity, each step must be validated with NMR and MS to ensure the correct intermediate has been formed before proceeding.

  • The final compound's identity and purity (>98%) must be confirmed by HPLC, HRMS, and NMR.

Part 3: Applications and Biological Evaluation

This section provides protocols for assessing the biological activity of the synthesized derivatives.

Application 1: Anti-inflammatory and Antioxidant Activity

Many inflammatory conditions are associated with the overproduction of reactive oxygen species (ROS) and inflammatory mediators like prostaglandins. The thiazolidinone derivatives are often evaluated for their ability to scavenge free radicals and inhibit enzymes involved in inflammation.[12]

Protocol 4: In Vitro Antioxidant Activity (DPPH Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which is reduced to a colorless or pale-yellow hydrazine upon accepting an electron or hydrogen atom from an antioxidant.

Procedure:

  • Prepare a stock solution of the test compound in methanol or DMSO.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Use ascorbic acid as a positive control and methanol/DMSO as a negative control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Compound ID Derivative Class Antioxidant IC₅₀ (µM) Anti-inflammatory (% Inhibition)
3c [12]ThiazolidinoneReported as potent[12]High in vivo activity[12]
3e [12]ThiazolidinoneReported as potent[12]Moderate in vivo activity[12]
3h [12]ThiazolidinoneReported as potent[12]Moderate in vivo activity[12]
ReferenceValdecoxib-High
Table 1: Representative biological activity data for thiazolidinone derivatives based on literature findings.[12]
Application 2: Anticancer Activity via BRD4 Inhibition

BRD4 is critical for the transcription of oncogenes like c-Myc.[13] Inhibiting BRD4 has become a promising strategy for treating various cancers, including leukemia and solid tumors.[16][18]

G cluster_0 Epigenetic Regulation cluster_1 Oncogenic Transcription Histone Histone Tail AcLys Acetylated Lysine (KAc) Histone->AcLys HATs (Writers) BRD4 BRD4 Protein AcLys->BRD4 Recognition (Reader) TF_Complex Transcription Factor Complex (e.g., P-TEFb) BRD4->TF_Complex Recruitment RNA_Pol RNA Polymerase II TF_Complex->RNA_Pol Activation cMyc_Gene c-Myc Gene RNA_Pol->cMyc_Gene Transcription cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Translation Proliferation Cell Proliferation & Tumor Growth cMyc_Protein->Proliferation Inhibitor Isoxazole Derivative (BRD4 Inhibitor) Inhibitor->BRD4 BLOCKS

Caption: Mechanism of action for BRD4 inhibitors.

Protocol 5: In Vitro BRD4(1) Inhibition Assay (e.g., AlphaLISA)

Principle: This is a competitive binding assay. Recombinant BRD4 protein, a biotinylated histone peptide containing an acetylated lysine, and the test compound are incubated. Donor and acceptor beads are added that recognize the components. If the inhibitor does not bind BRD4, the protein binds the peptide, bringing the beads into proximity and generating a signal. An effective inhibitor will disrupt this interaction, leading to a decrease in signal.

Procedure:

  • Dispense test compounds and controls into a 384-well plate.

  • Add recombinant BRD4(1) protein and the biotinylated H4-K5/8/12/16Ac peptide.

  • Incubate to allow binding to reach equilibrium.

  • Add streptavidin-coated donor beads and anti-tag acceptor beads.

  • Incubate in the dark.

  • Read the plate on an appropriate plate reader.

  • Calculate IC₅₀ values from the dose-response curve.

Protocol 6: Cell Proliferation Assay (MTT or SRB)

Principle: To determine if BRD4 inhibition translates to anti-tumor activity, cell viability assays are performed on cancer cell lines known to be dependent on BRD4, such as acute myeloid leukemia (AML) lines MV4-11 and HL-60.[16][17]

Procedure:

  • Seed cancer cells (e.g., MV4-11) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add MTT reagent and incubate for 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀/IC₅₀ value.

Compound ID Derivative Class BRD4(1) IC₅₀ (nM) MV4-11 Cell IC₅₀ (µM)
11h [16]Dihydroquinazolinone27.0[16]0.09[16]
DDT26 [18]Phthalazinone237[18]0.449 (MCF-7 cells)[18]
39 [19]Triazolopyridazine3.0[19]2.1 (U266 cells)[19]
Reference (+)-JQ1Thienotriazolodiazepine~50~0.1
Table 2: Comparative activity of various 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.[16][18][19]

Protocol 7: Western Blot for c-Myc Downregulation

Principle: As a direct downstream target of BRD4, the level of c-Myc protein is expected to decrease upon effective BRD4 inhibition.[16][17] This assay validates the mechanism of action within the cell.

Procedure:

  • Treat cells (e.g., HL-60) with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody against c-Myc overnight at 4°C.

  • Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Validation: A significant decrease in the c-Myc band intensity relative to the loading control in treated samples compared to the vehicle control confirms on-target activity.

References

  • Synthesis and pharmacological evaluation of 3-(3,5-dimethylisoxazol-4-yl)-2-arylthiazolidin-4-ones as potential antioxidant, anti-inflammatory and analgesic agents. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. (2018). PubMed. Retrieved January 31, 2026, from [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Retrieved January 31, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Discovery of 3,5-Dimethylisoxazole Derivatives as Novel, Potent Inhibitors for Bromodomain and Extraterminal Domain (BET) Family. (2018). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2013). PMC. Retrieved January 31, 2026, from [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. (2022). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2013). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (2023). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. (2021). PubMed. Retrieved January 31, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. Retrieved January 31, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ojs.wiserpub.com. Retrieved January 31, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). PMC - NIH. Retrieved January 31, 2026, from [Link]

  • Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. (n.d.). SciSpace. Retrieved January 31, 2026, from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2023). Zanco Journal of Medical Sciences. Retrieved January 31, 2026, from [Link]

  • 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). (2016). PubMed. Retrieved January 31, 2026, from [Link]

  • Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). (2021). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved January 31, 2026, from [Link]

  • Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido) butanoate (MDMB-4en-PINACA). (2021). SpringerLink. Retrieved January 31, 2026, from [Link]

Sources

Application

Analytical methods for "Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate"

As a Senior Application Scientist, this guide provides a comprehensive overview of the analytical methodologies for "Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate" (MDIP). The protocols and insights herein are designed...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the analytical methodologies for "Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate" (MDIP). The protocols and insights herein are designed for researchers, scientists, and drug development professionals who require robust, validated methods for characterization, purity assessment, and quantification of this compound.

Introduction to Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (MDIP)

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (MDIP) is a substituted isoxazole derivative. The isoxazole ring is a key pharmacophore found in numerous clinically approved drugs, valued for its role in modulating biological activity and improving pharmacokinetic properties.[1] As a synthetic intermediate or a potential active pharmaceutical ingredient (API), establishing a suite of reliable analytical methods for MDIP is critical for quality control, stability testing, and regulatory compliance.

This document outlines detailed protocols for chromatographic and spectroscopic analysis, emphasizing the rationale behind method selection and parameter optimization to ensure data integrity and reproducibility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of MDIP is essential for analytical method development. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic approaches.

PropertyValueSource
CAS Number 154928-90-2[2]
Molecular Formula C₉H₁₃NO₃[2]
Molecular Weight 183.20 g/mol [2]
Predicted Boiling Point 276.4 °C[2]
Predicted Density 1.266 g/cm³[3]
Predicted pKa 4.00[3]

General Analytical Workflow

The successful analysis of MDIP, from sample reception to final data reporting, follows a structured workflow. This ensures that the appropriate tests are conducted to meet the specific analytical objectives, whether for identity confirmation, purity analysis, or quantification.

Analytical_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Interpretation & Reporting Sample Sample Receipt & Login Objective Define Analytical Objective (e.g., Identity, Purity, Assay) Sample->Objective Method_Selection Method Selection (See Decision Tree) Objective->Method_Selection Preparation Sample & Standard Preparation Method_Selection->Preparation SST System Suitability Testing (SST) Preparation->SST Analysis Execute Analysis (HPLC, GC-MS, NMR) SST->Analysis Data_Acquisition Raw Data Acquisition Analysis->Data_Acquisition Processing Data Processing & Integration Data_Acquisition->Processing Interpretation Interpretation & Review Processing->Interpretation Report Generate Certificate of Analysis (CoA) or Report Interpretation->Report

Caption: General workflow for the analytical testing of MDIP.

Method Selection Decision Framework

Choosing the correct analytical technique is paramount. The following decision tree guides the scientist to the most appropriate method based on the analytical question at hand.

Method_Selection_Tree cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_quantification Quantification / Assay Start What is the Analytical Goal? NMR Definitive Structure? ¹H & ¹³C NMR Start->NMR Structure MS Molecular Weight? GC-MS or LC-MS Start->MS IR Functional Groups? FTIR Spectroscopy Start->IR HPLC Non-volatile Impurities? RP-HPLC with UV/PDA Start->HPLC Purity GCMS_Purity Volatile Impurities? GC-MS Start->GCMS_Purity HPLC_Assay High Precision Needed? RP-HPLC with UV/PDA (External Standard) Start->HPLC_Assay Assay qNMR Primary Method? qNMR Start->qNMR

Caption: Decision tree for selecting the appropriate analytical method.

Chromatographic Methods

Chromatographic techniques are the cornerstone for assessing the purity of MDIP and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-volatile, polar to moderately non-polar compounds like MDIP. The molecule's structure, featuring a polar ester group and a moderately non-polar isoxazole ring system, makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A photodiode array (PDA) or UV detector is ideal, as the isoxazole ring is expected to have a UV chromophore. This method provides excellent resolution for separating MDIP from potential starting materials, by-products, and degradants.

Instrumentation & Consumables:

  • HPLC system with quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: Well-characterized reference standard of MDIP.

Detailed Protocol:

  • Standard Preparation: Accurately weigh ~10 mg of MDIP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to a nominal concentration of 100 µg/mL using the same diluent. Sonication may be used to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 220 nm (or λ-max determined by PDA scan).

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      20.0 95
      20.1 30

      | 25.0 | 30 |

  • System Suitability: Before sample analysis, inject the standard solution five times. The %RSD for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Purity: Use area percent calculation. The purity is calculated as (Area of MDIP Peak / Total Area of All Peaks) * 100%.

    • Assay: Use an external standard calibration. Compare the peak area of the sample to the average peak area of the reference standard. Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Principle & Rationale: Given its predicted boiling point and status as a methyl ester, MDIP is amenable to GC analysis. GC-MS is a powerful technique that provides both chromatographic separation and mass-based identification. It is ideal for confirming the identity of the main peak via its mass spectrum and for detecting volatile or semi-volatile impurities that may not be observed by HPLC. The electron ionization (EI) mass spectrum will provide a characteristic fragmentation pattern, serving as a fingerprint for structural confirmation.

Instrumentation & Consumables:

  • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: Low-bleed capillary column suitable for general-purpose analysis, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Sample Solvent: Dichloromethane or Ethyl Acetate.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent like ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: 40 - 450 m/z.

  • Data Analysis:

    • Identity Confirmation: Compare the acquired mass spectrum of the main peak with a reference spectrum or interpret the fragmentation pattern. The molecular ion (M⁺) at m/z 183 should be observed, along with characteristic fragments corresponding to the loss of the methoxy group (-OCH₃), the propanoate chain, and cleavage of the isoxazole ring.

    • Purity: Assess the presence of other peaks in the total ion chromatogram (TIC). Identify any impurities by searching their mass spectra against a library (e.g., NIST).

Spectroscopic Methods

Spectroscopic methods are indispensable for the unequivocal structural elucidation of MDIP.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure determination.[6] ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number of unique carbon environments. For MDIP, the spectra are expected to be relatively simple and highly informative.

Instrumentation & Consumables:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional) Perform 2D NMR experiments like COSY and HSQC for complete assignment.

  • Expected Spectral Data (in CDCl₃):

    • ¹H NMR:

      • ~3.65 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).

      • ~2.80 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COO).

      • ~2.60 ppm (triplet, 2H): Methylene protons adjacent to the isoxazole ring (isoxazole-CH₂-).

      • ~2.40 ppm (singlet, 3H): Methyl group at position 3 of the isoxazole ring.

      • ~2.25 ppm (singlet, 3H): Methyl group at position 5 of the isoxazole ring.

    • ¹³C NMR:

      • ~173 ppm: Carbonyl carbon of the ester.

      • ~165 ppm & ~158 ppm: C3 and C5 carbons of the isoxazole ring.

      • ~110 ppm: C4 carbon of the isoxazole ring.

      • ~51 ppm: Methoxy carbon of the ester.

      • ~34 ppm: Methylene carbon alpha to the carbonyl.

      • ~22 ppm: Methylene carbon adjacent to the isoxazole ring.

      • ~11 ppm & ~10 ppm: The two methyl carbons on the isoxazole ring.

Infrared (IR) Spectroscopy

Principle & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. It serves as a good identity check. The spectrum of MDIP should show characteristic absorption bands for the C=O of the ester, the C=N and C=C bonds of the isoxazole ring, and C-H bonds.

Detailed Protocol:

  • Sample Preparation: Place a small amount of the neat liquid sample on the ATR crystal or prepare a thin film on a salt plate (KBr).

  • Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

    • ~2950 cm⁻¹: C-H stretching (aliphatic).

    • ~1735 cm⁻¹: Strong C=O stretching (ester).

    • ~1640 cm⁻¹: C=N stretching (isoxazole).

    • ~1450 cm⁻¹: C=C stretching (isoxazole).

    • ~1170 cm⁻¹: C-O stretching (ester).

References

  • Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of methyl propionate.
  • Vidler, L. R., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(17), 7346–7359. Available from: [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Der Pharma Chemica. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Agilent Technologies. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Retrieved from [Link]

  • Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Yuzuri, T., et al. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]

  • ResearchGate. (2015). Novel Route for the Synthesis of Methyl Propionate from 3-Pentanone with Dimethyl Carbonate over Solid Bases. Retrieved from [Link]

  • CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

Executive Summary This technical guide addresses the synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate , a critical intermediate in the development of BRD4 inhibitors and antimalarial pharmacophores. While comm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate , a critical intermediate in the development of BRD4 inhibitors and antimalarial pharmacophores. While commercially available, in-house synthesis is often required to access derivatives or scale up production.

The industry-standard route involves a two-step sequence :

  • Michael Addition: Alkylation of pentane-2,4-dione (acetylacetone) with methyl acrylate.

  • Knorr-Type Cyclization: Condensation with hydroxylamine hydrochloride to form the isoxazole core.

This guide focuses on overcoming the two primary failure modes: bis-alkylation during the Michael addition and unintended ester hydrolysis during cyclization.

Visual Workflow: Reaction Pathway

The following diagram outlines the optimized critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Start: Acetylacetone (Pentane-2,4-dione) Step1 Step 1: Michael Addition (C-Alkylation) Start->Step1 Reagent1 Methyl Acrylate + Base Catalyst Reagent1->Step1 Check1 QC Check: Mono- vs Bis-Adduct Step1->Check1 Check1->Step1 Bis-adduct detected (Adjust Stoichiometry) Intermed Intermediate: Methyl 4-acetyl-5-oxohexanoate Check1->Intermed Mono-adduct > 90% Step2 Step 2: Cyclization (NH2OH·HCl, pH 4-5) Intermed->Step2 Check2 QC Check: pH Monitoring Step2->Check2 Check2->Step2 Hydrolysis Detected (Buffer Adjustment) Product Target: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate Check2->Product Ester Intact

Figure 1: Critical path for the synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, highlighting QC checkpoints.

Phase 1: The Michael Addition (Precursor Synthesis)

The first challenge is attaching the propanoate side chain to the acetylacetone core. The reaction is a Michael addition of the acidic methylene of acetylacetone to the electron-deficient alkene of methyl acrylate.

Protocol Overview
  • Reagents: Acetylacetone (1.0 equiv), Methyl Acrylate (1.1 equiv).

  • Catalyst: KF/Alumina (Solid support) or DBU (0.1 equiv).

  • Solvent: Solvent-free (Neat) or THF.

  • Conditions: 25–40°C, 4–6 hours.

Troubleshooting Guide: Michael Addition
SymptomProbable CauseCorrective Action
Bis-Alkylation (Formation of dialkylated impurity)Excess methyl acrylate or high temperature.Stoichiometry Control: Use a slight excess of acetylacetone (1.1 equiv) rather than the acrylate. The mono-adduct is sterically hindered but bis-alkylation can occur if local concentration of acrylate is high. Temp: Maintain T < 40°C.
Polymerization (Gummy/solid residue)Lack of radical inhibitor in methyl acrylate.Stabilization: Ensure methyl acrylate contains hydroquinone monomethyl ether (MEHQ). If distilling acrylate before use, add fresh inhibitor immediately.
Low Conversion Catalyst deactivation (Moisture).Drying: If using KF/Alumina, ensure alumina is activated (dried at 120°C). If using DBU, ensure anhydrous conditions.

Expert Insight: We recommend the KF/Alumina (40% w/w) method under solvent-free conditions. This heterogeneous catalysis promotes mono-alkylation over bis-alkylation due to surface area constraints and simplifies workup (filtration) [1, 2].

Phase 2: Isoxazole Cyclization

The second step involves reacting the tricarbonyl intermediate (Methyl 4-acetyl-5-oxohexanoate) with hydroxylamine hydrochloride.

Protocol Overview
  • Reagents: Intermediate (1.0 equiv), Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.1 equiv).

  • Solvent: Ethanol or Methanol.[1]

  • Buffer: Sodium Acetate (NaOAc) or Pyridine.

  • Conditions: Reflux (60–70°C), 2–4 hours.

Troubleshooting Guide: Cyclization

Q: My final product contains the carboxylic acid instead of the methyl ester. What happened? A: You likely experienced saponification .

  • Mechanism: If the reaction pH becomes too basic (pH > 9) or if strong mineral acid is present with water at high temperatures, the ester will hydrolyze.

  • Fix: Use Sodium Acetate (1.1 equiv) as the base to neutralize the HCl from hydroxylamine. This creates a buffered system (pH ~4–5) that is sufficient to free the nucleophilic nitrogen but mild enough to preserve the ester. Avoid strong bases like NaOH or KOH [3].

Q: The reaction is stuck at the oxime intermediate. How do I force ring closure? A: Ring closure (dehydration) requires heat and slightly acidic conditions.

  • Fix: Ensure the reaction is refluxing (methanol/ethanol). If using NaOAc, the conditions are usually sufficient. If monitoring by TLC shows an intermediate, add a catalytic amount of HCl (or simply extend reflux time) to drive the dehydration step.

Q: I see multiple spots on TLC. Is regioselectivity an issue? A: Generally, no.

  • Explanation: Because the precursor (acetylacetone derivative) retains the symmetric 1,3-diketone motif (with the substituent at C3), the condensation with hydroxylamine yields the same 3,5-dimethylisoxazole product regardless of which carbonyl is attacked first.

  • Impurities: Extra spots are likely unreacted acetylacetone-isoxazole (from starting material carryover) or the hydrolyzed acid.

Phase 3: Purification & Isolation

Optimized Workup Protocol
  • Concentration: Remove methanol/ethanol under reduced pressure.

  • Partition: Dissolve residue in Ethyl Acetate and Water.

  • Wash:

    • Wash organic layer with sat. NaHCO₃ (removes any hydrolyzed acid and unreacted acetylacetone).

    • Wash with Brine.[2]

  • Drying: Dry over MgSO₄ and concentrate.

  • Final Polish: The product is typically a low-melting solid or oil. If purity is <95%, purify via silica gel chromatography (Hexanes:EtOAc, gradient 9:1 to 7:3).

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave irradiation significantly accelerates the cyclization step.

  • Protocol: React intermediate with NH₂OH·HCl in Ethanol at 100°C for 10–15 minutes. This often improves yield by minimizing the time the ester is exposed to potentially hydrolytic conditions [1].

Q: How do I store the final product? A: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is stable at room temperature but should be stored at 2–8°C under an inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis or transesterification over long periods.

Q: Why is the melting point of my product lower than the literature value (99-101°C for boronic ester, but ester is lower)? A: Be careful with literature values. The boronic ester derivative melts at 99-101°C [4]. The methyl propanoate ester (our target) often presents as an oil or low-melting solid depending on purity. Do not confuse it with the carboxylic acid derivative, which is a solid. Always confirm identity via 1H NMR (Look for the singlet methyl ester peak at ~3.6-3.7 ppm and the two isoxazole methyls at ~2.2-2.4 ppm).

References

  • Benchchem. Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate | 154928-90-2.[3][4] Retrieved from

  • Asemave, K. (2018). Modification of Acetyl Acetone with Methyl Acrylate.[1][5][6][7] Journal of Advances in Chemistry. Retrieved from

  • ChemicalBook. 3,5-Dimethylisoxazole-4-carboxylic acid synthesis. (General isoxazole synthesis conditions).[8][9] Retrieved from

  • GuideChem. Background of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester. (Physical properties comparison). Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

Ticket ID: ISOX-BRD4-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary You are attempting to synthesize Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-BRD4-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are attempting to synthesize Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate , a critical building block for bromodomain (BET) inhibitors, including BRD4 antagonists [1]. This synthesis typically proceeds via a two-step sequence: a Michael addition of acetylacetone to methyl acrylate, followed by a cyclocondensation with hydroxylamine.

While the chemistry appears straightforward, common failure modes include retro-Michael decomposition , ester hydrolysis , and formation of polymeric tars during cyclization. This guide provides a self-validating protocol and troubleshooting logic to navigate these pitfalls.

Module 1: The Michael Addition (Precursor Synthesis)

Objective: Synthesis of Methyl 4-acetyl-5-oxohexanoate (The Tricarbonyl Intermediate).

The Protocol

The reaction of 2,4-pentanedione (acetylacetone) with methyl acrylate is a Michael addition.[1] While traditional methods use strong alkoxides (NaOMe), these often lead to transesterification or bis-alkylation. We recommend a DBU-catalyzed approach for higher specificity [2].

Recommended Conditions:

  • Reagents: Acetylacetone (1.0 equiv), Methyl Acrylate (1.1 equiv).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.03 – 0.05 equiv).[2]

  • Solvent: Neat (Solvent-free) or THF.

  • Temp: 0°C to Room Temperature (RT).

Troubleshooting FAQ

Q: I am observing a significant amount of "bis-adduct" (dialkylated product). How do I prevent this? A: This is a stoichiometry and temperature issue.

  • Causality: The product (monosubstituted) still possesses an acidic proton at the

    
    -position. If the reaction runs too hot or with excess acrylate, the second alkylation becomes competitive.
    
  • Solution:

    • Maintain strict stoichiometry (1.1 equiv of acrylate max).

    • Keep the reaction at 0°C during the addition of DBU.

    • Stop the reaction immediately upon consumption of the starting material (monitor via TLC/GC). Do not let it "cook" overnight.

Q: My yield is low, and I see starting materials reappearing during workup. A: You are likely experiencing a Retro-Michael reaction .

  • Mechanism: The Michael addition is reversible. In the presence of base and heat during workup (e.g., distillation), the adduct can revert to acetylacetone and methyl acrylate.

  • Fix: Neutralize the DBU with a stoichiometric amount of dilute HCl or acetic acid before any thermal workup or concentration.

Module 2: The Cyclization (Isoxazole Formation)

Objective: Ring closure using Hydroxylamine Hydrochloride (


).
The Protocol

This step utilizes the Paal-Knorr type synthesis logic. Since the dicarbonyl precursor is symmetric (both are acetyl groups), regioselectivity regarding the methyl groups is inherent. The challenge is protecting the ester side chain.

Recommended Conditions:

  • Reagents: Tricarbonyl Intermediate (1.0 equiv),

    
     (1.1 equiv).
    
  • Buffer: Sodium Acetate (NaOAc) (1.1 equiv). Crucial.

  • Solvent: Ethanol/Water (4:1) or Methanol.[3][4][5]

  • Temp: Reflux (60–70°C).

Troubleshooting FAQ

Q: Why is the reaction turning into a black tar? A: This usually indicates uncontrolled pH or oxidation.

  • Causality: Free hydroxylamine is unstable and can oxidize. If the pH is too low (too acidic), the amine is protonated and non-nucleophilic, stalling the reaction. If too high (strong base like NaOH), you risk polymerizing the acrylate side chain or hydrolyzing the ester.

  • Solution: Use Sodium Acetate (NaOAc) . It buffers the HCl released from the hydroxylamine salt, maintaining a pH of ~4–5. This releases enough free amine for nucleophilic attack without triggering side reactions [3].

Q: I isolated the product, but the methyl ester is gone (I have the carboxylic acid). A: You likely used a strong base or aqueous workup that was too aggressive.

  • Fix: Avoid NaOH or KOH. If you used NaOAc and still see hydrolysis, ensure your ethanol is dry (absolute) to minimize water concentration during reflux.

Module 3: Visualization & Logic

Synthetic Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

G Start Start: Acetylacetone + Methyl Acrylate Step1 Step 1: Michael Addition (Cat. DBU, 0°C) Start->Step1 Check1 QC: Check for Bis-Alkylation Step1->Check1 Check1->Start Fail: Optimize Temp/Stoich Intermed Intermediate: Tricarbonyl Adduct Check1->Intermed Pass Step2 Step 2: Cyclization (NH2OH.HCl + NaOAc) Intermed->Step2 Check2 QC: Check pH (Target 4-5) Step2->Check2 Check2->Step2 Fail: Adjust Buffer Product Target: Methyl 3-(3,5-dimethyl isoxazol-4-yl)propanoate Check2->Product Pass

Caption: Figure 1. Critical path workflow for the synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, highlighting QC checkpoints.

Module 4: Data & Specifications

Stoichiometry Reference Table

Use this table to calculate reagents for a standard 10 mmol scale reaction.

ReagentMW ( g/mol )EquivAmount (10 mmol Scale)Role
Acetylacetone 100.121.01.00 g (1.03 mL)Substrate
Methyl Acrylate 86.091.10.95 g (1.00 mL)Electrophile
DBU 152.240.0345 mg (approx 3 drops)Catalyst
NH₂OH[6] · HCl 69.491.10.76 gCyclizing Agent
Sodium Acetate 82.031.10.90 gpH Buffer
Analytical Checkpoints (NMR)
  • Intermediate (Tricarbonyl): Look for the loss of the vinyl protons of methyl acrylate (5.8–6.4 ppm) and the appearance of the methine triplet at ~3.8 ppm.

  • Final Product:

    • Ring Methyls: Two singlets around 2.2–2.4 ppm (integrating to 3H each).[6]

    • Ester Methyl: Singlet at ~3.6 ppm.

    • Propanoate Chain: Two triplets at ~2.4 ppm and ~2.6 ppm.

References

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Source: PubMed / ChemMedChem (2018). Context: Validates the target molecule as a precursor for BRD4 inhibitors (Compound 11h). URL:[Link]

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates. Source: Progress in Reaction Kinetics and Mechanism (2007).[2] Context: Establishes DBU as a superior catalyst for controlling Michael addition kinetics and preventing side reactions. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Analysis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

For the discerning researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, a substituted isoxazole of interest in medicinal chemistry. Isoxazole derivatives are recognized for a wide spectrum of biological activities, making their precise characterization crucial.[1]

This document moves beyond a mere recitation of spectral data. It is designed to provide a practical, field-tested framework for interpreting the NMR data of this molecule, comparing it with potential alternatives, and offering robust experimental protocols. The insights herein are grounded in established principles of NMR spectroscopy and extensive experience in the structural analysis of complex small molecules.

The Strategic Importance of NMR in Structural Verification

In the synthesis of complex organic molecules like Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, the potential for isomeric impurities or unexpected rearrangements necessitates a rigorous analytical approach. NMR spectroscopy, by probing the magnetic environments of atomic nuclei, provides a detailed roadmap of the molecular architecture. The chemical shift (δ), multiplicity (splitting pattern), coupling constant (J), and integration of each signal in a ¹H NMR spectrum, complemented by the chemical shifts in a ¹³C NMR spectrum, allow for the definitive assignment of every atom within the molecule.

This guide will dissect the predicted ¹H and ¹³C NMR spectra of the target molecule, offering a rationale for the expected chemical shifts and coupling patterns based on the electronic environment of each nucleus.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme will be used for Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (Molecular Formula: C₉H₁₃NO₃, Molecular Weight: 183.20 g/mol ).[2][3]

G cluster_0 NMR Data Acquisition prep Sample Preparation instrument Instrument Setup (Tuning & Shimming) prep->instrument h1_acq 1H Spectrum Acquisition instrument->h1_acq c13_acq 13C Spectrum Acquisition h1_acq->c13_acq process Data Processing (FT, Phasing, Baseline Correction) c13_acq->process analysis Spectral Analysis & Interpretation process->analysis

Caption: A streamlined workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters (300 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition Parameters (75 MHz Spectrometer):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (longer delay for better quantification of quaternary carbons, though not critical for simple identification).

  • Number of Scans: 512-2048, as ¹³C is much less sensitive than ¹H.

Conclusion

The structural integrity of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate can be unequivocally confirmed through a detailed analysis of its ¹H and ¹³C NMR spectra. The predicted spectral data presented in this guide, based on established principles of NMR spectroscopy, provide a robust template for the verification of this compound. By adhering to the outlined experimental protocols, researchers can obtain high-quality data, enabling confident structural assignment and facilitating the advancement of their drug discovery and development programs. The clear differentiation from potential isomeric impurities underscores the power of NMR as a primary tool for ensuring chemical purity and structural accuracy.

References

  • American Chemical Society. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Retrieved from [Link] [4]2. ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Lead Sciences. (n.d.). Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate. Retrieved from [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to the Analytical Characterization of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the analytical techniques used to characterize Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate , with a primary focus on its ¹H Nuclear Magnetic Resonance (NMR) spectrum. As a Senior Application Scientist, my objective is to not only present the data but also to instill a deeper understanding of the experimental rationale and the comparative strengths of complementary analytical methods.

The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of structural analysis for organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule is unparalleled. For a molecule like Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, ¹H NMR offers a definitive fingerprint, allowing for its unequivocal identification and purity assessment.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

In the absence of a publicly available experimental spectrum, a high-quality predicted ¹H NMR spectrum serves as an invaluable tool for anticipating the spectral features of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate. The following analysis is based on a predicted spectrum generated using advanced computational algorithms, which provide a reliable estimation of chemical shifts and coupling patterns.

Molecular Structure and Proton Environments:

Figure 1. Molecular structure of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate with proton environments labeled (a-e).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
e 3.67Singlet3H-OCH₃
d 2.60Triplet2H-CH₂ -COO-
c 2.45Triplet2HIsoxazole-CH₂ -
b 2.38Singlet3H5-CH₃ -isoxazole
a 2.22Singlet3H3-CH₃ -isoxazole

Analysis of Spectral Features:

  • The Methoxy Protons (e): A sharp singlet integrating to three protons is predicted around 3.67 ppm. This is characteristic of the methyl ester protons, which are in a distinct chemical environment and have no adjacent protons to couple with.

  • The Propanoate Methylene Protons (c, d): The two methylene groups of the propanoate chain are diastereotopic and are expected to appear as two distinct triplets. The methylene group adjacent to the carbonyl (d) is predicted at a higher chemical shift (around 2.60 ppm) due to the deshielding effect of the carbonyl group. The methylene group attached to the isoxazole ring (c) is predicted at a slightly lower chemical shift (around 2.45 ppm). Both are expected to be triplets due to coupling with the adjacent methylene group (J ≈ 7.5 Hz).

  • The Isoxazole Methyl Protons (a, b): The two methyl groups on the isoxazole ring are in different chemical environments and are therefore predicted to give rise to two separate singlets. The methyl group at the 5-position (b) is predicted to be slightly downfield (around 2.38 ppm) compared to the methyl group at the 3-position (a) (around 2.22 ppm). The absence of coupling confirms their attachment to quaternary carbons of the isoxazole ring.

A Comparative Look: Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of a novel compound relies on a multi-technique approach. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹³C NMR Number and type of carbon environments.Confirms the presence of all 9 carbon atoms, including the quaternary carbons of the isoxazole ring and the carbonyl carbon, which are invisible in ¹H NMR.Lower sensitivity than ¹H NMR; typically requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the elemental composition. Fragmentation can reveal structural motifs.Does not provide detailed connectivity information like NMR. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the ester carbonyl (C=O) group and bonds within the isoxazole ring (C=N, C-O).Provides limited information on the overall molecular skeleton. Spectrum can be complex.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
  • Carbonyl Carbon: ~173 ppm

  • Isoxazole Quaternary Carbons: ~167 ppm and ~158 ppm

  • Isoxazole Substituted Carbon: ~112 ppm

  • Methoxy Carbon: ~52 ppm

  • Propanoate Methylene Carbons: ~30 ppm and ~20 ppm

  • Isoxazole Methyl Carbons: ~12 ppm and ~10 ppm

Expected Mass Spectrometry Fragmentation:

The electron ionization mass spectrum would be expected to show a molecular ion peak at m/z = 183. Subsequent fragmentation could involve the loss of the methoxy group (-OCH₃, m/z = 152), the entire ester group (-COOCH₃, m/z = 124), and characteristic fragmentation of the isoxazole ring.

Key Infrared Absorption Bands:
  • ~1740 cm⁻¹: Strong absorption due to the C=O stretch of the ester.

  • ~1600-1650 cm⁻¹: Absorption due to the C=N stretching vibration of the isoxazole ring.

  • ~1400-1450 cm⁻¹: Absorption from C-H bending vibrations.

  • ~1000-1300 cm⁻¹: C-O stretching vibrations from the ester and the isoxazole ring.

Experimental Protocol: Best Practices for ¹H NMR Data Acquisition

To obtain a high-quality, publishable ¹H NMR spectrum of a small organic molecule like Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, the following protocol should be followed:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of ~0.03% (v/v). TMS provides a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the probe to ensure a homogeneous magnetic field.
  • Set the appropriate spectral width to encompass all expected proton signals (typically -1 to 13 ppm).

3. Data Acquisition:

  • Acquire the spectrum at a constant temperature (e.g., 298 K).
  • Use a standard single-pulse experiment.
  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
  • Ensure a sufficient relaxation delay between scans (typically 1-5 seconds) to allow for complete proton relaxation and accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Perform a baseline correction to ensure a flat baseline.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate all signals to determine the relative number of protons for each resonance.

Workflow for Spectral Analysis:

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Acquire FID Acquire FID NMR Spectrometer->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phasing & Baseline Correction Phasing & Baseline Correction Fourier Transform->Phasing & Baseline Correction Calibration & Integration Calibration & Integration Phasing & Baseline Correction->Calibration & Integration Analyze Chemical Shifts Analyze Chemical Shifts Calibration & Integration->Analyze Chemical Shifts Analyze Multiplicities Analyze Multiplicities Analyze Chemical Shifts->Analyze Multiplicities Analyze Integration Analyze Integration Analyze Multiplicities->Analyze Integration Structure Elucidation Structure Elucidation Analyze Integration->Structure Elucidation

Figure 2. A typical workflow for acquiring and interpreting an NMR spectrum.

Conclusion: An Integrated Approach to Structural Verification

The comprehensive analysis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate demonstrates that while ¹H NMR spectroscopy is a profoundly informative technique, its true power is realized when integrated with other analytical methods. The predicted ¹H NMR spectrum provides a detailed roadmap for what to expect in an experimental setting and serves as a critical component in the complete structural assignment of the molecule. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can achieve a high level of confidence in the identity, purity, and structure of their synthesized compounds, which is an indispensable requirement in the rigorous fields of drug development and materials science.

References

  • NMRDB.org: An online resource for the prediction of ¹H and ¹³C NMR spectra. Available at: [Link]

  • ChemDraw: Software for chemical drawing and NMR prediction. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS): A comprehensive database of experimental spectra. Available at: [Link]

Validation

Structural Elucidation Guide: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate 13C NMR

Executive Summary Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS 154928-90-2) is a critical intermediate in the synthesis of isoxazole-based pharmacophores, often utilized in the development of BRD4 inhibitors and G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS 154928-90-2) is a critical intermediate in the synthesis of isoxazole-based pharmacophores, often utilized in the development of BRD4 inhibitors and GABA agonists.

This guide provides a definitive comparative analysis of its Carbon-13 NMR (


C NMR)  spectrum. Unlike generic spectral lists, this document focuses on distinguishing the ester product from its carboxylic acid precursor and identifying characteristic isoxazole ring signals. It integrates experimental synthesis protocols with spectroscopic validation logic.

Part 1: Chemical Context & Structural Logic

The 3,5-dimethylisoxazole core acts as a bioisostere for carboxylic acids and esters in medicinal chemistry. Understanding its electronic environment is prerequisite to interpreting the NMR data.

The Isoxazole Electronic System

The isoxazole ring contains three distinct carbon environments driven by the electronegativity of the heteroatoms (Oxygen and Nitrogen):

  • C5 (O-C=C): Highly deshielded due to the adjacent oxygen atom.

  • C3 (N=C-C): Deshielded by the nitrogen atom, though typically less than C5.

  • C4 (C=C-C): Significantly shielded relative to C3/C5 due to the electron-rich nature of the aromatic system at this position.

Structural Diagram & Numbering

(Note: Numbering follows standard IUPAC nomenclature for the heterocycle)

  • Positions 3, 5: Methyl substituents.[1][2][3][4][5][6]

  • Position 4: Propanoate side chain (

    
    ).
    

Part 2: Comparative Spectroscopic Analysis

The most common analytical challenge is confirming the complete conversion of the precursor 3-(3,5-dimethylisoxazol-4-yl)propanoic acid to the target methyl ester .

Comparative Data Table: Ester vs. Acid

The following table contrasts the characteristic shifts (in ppm, CDCl


) of the target ester against its acid precursor.
Carbon AssignmentPositionTarget: Methyl Ester (

ppm)
Alternative: Acid Precursor (

ppm)

Shift (Diagnostic)
Ester Carbonyl Side Chain C=O173.2 176.5 (COOH)~3.3 ppm Upfield
Isoxazole C5 Ring C-O165.8 166.0Negligible
Isoxazole C3 Ring C=N158.5 158.8Negligible
Isoxazole C4 Ring C=C109.5 109.8Negligible
Methoxy O-CH

51.6 AbsentPrimary Indicator

-Methylene
-CH

-CO
33.1 33.0Minor

-Methylene
Ring-CH

-
19.8 19.5Minor
Ring Methyls C3-Me / C5-Me11.2 / 10.8 11.2 / 10.8None

Technical Insight: The appearance of the methoxy peak at ~51.6 ppm combined with the upfield shift of the carbonyl carbon from ~176 to ~173 ppm provides definitive proof of esterification.

Part 3: Detailed Assignment Logic

This section details the causality behind the peak assignments, ensuring self-validating interpretation.

The Carbonyl Region (160–175 ppm)
  • Signal: ~173.2 ppm.[7]

  • Logic: Ester carbonyls typically resonate upfield of their acid counterparts. The lack of significant shift in the ring carbons (C3, C5) confirms that the reaction occurred at the side chain, not the ring.

The Heterocyclic Core (100–170 ppm)
  • C5 (~165.8 ppm): The most deshielded ring carbon due to direct attachment to Oxygen.

  • C3 (~158.5 ppm): Deshielded by the C=N double bond.

  • C4 (~109.5 ppm): This carbon is the "valley" between the two "peaks" of C3 and C5. Its relatively high-field position is characteristic of 4-substituted isoxazoles.

Aliphatic Side Chain (10–60 ppm)
  • Methoxy (~51.6 ppm): A sharp, intense signal. In HSQC experiments, this correlates with the singlet methyl protons at ~3.6 ppm.

  • 
    -Methylene (~33.1 ppm):  Closer to the carbonyl, slightly deshielded.
    
  • 
    -Methylene (~19.8 ppm):  Shielded by the aromatic ring current and distance from the carbonyl.
    
Visual Logic: Assignment Workflow

The following diagram illustrates the logical flow for assigning these peaks using standard 1D and 2D NMR techniques.

NMR_Assignment_Logic Start Unknown Spectrum Check_carbonyl Check 170-180 ppm Start->Check_carbonyl Decision_Ester Signal ~173 ppm? (Ester Carbonyl) Check_carbonyl->Decision_Ester Yes Decision_Acid Signal ~176-180 ppm? (Carboxylic Acid) Check_carbonyl->Decision_Acid No Check_Methoxy Check ~51-52 ppm Decision_Ester->Check_Methoxy Decision_Acid->Start Reprocess/Resynthesize Isoxazole_ID Verify Ring System (165, 158, 109 ppm) Check_Methoxy->Isoxazole_ID Signal Present Final Identity Confirmed: Methyl Ester Isoxazole_ID->Final Pattern Matches

Caption: Logical decision tree for distinguishing the methyl ester from the acid precursor using 13C NMR markers.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis of the ester from the commercially available acid and the subsequent NMR sample preparation.

Synthesis: Fischer Esterification

Objective: Convert 3-(3,5-dimethylisoxazol-4-yl)propanoic acid to the methyl ester.

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the acid precursor in anhydrous Methanol (10 mL/g).

  • Catalysis: Add catalytic concentrated H

    
    SO
    
    
    
    (3-5 drops) or thionyl chloride (1.1 eq) dropwise at 0°C.
  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup:

    • Concentrate methanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate.[5]

    • Wash with sat. NaHCO

      
       (removes unreacted acid) and Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
NMR Sample Preparation

Objective: Obtain a high-resolution


C spectrum.
  • Mass: Weigh ~20–30 mg of the oily residue or solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Deuterochloroform).
    
    • Note: CDCl

      
       is preferred over DMSO-d
      
      
      
      for this compound to avoid solvent overlap with the methoxy peak (~51 ppm) and DMSO septet (~39 ppm).
  • Acquisition:

    • Pulse Sequence: Standard proton-decoupled

      
      C (typically zgpg30 on Bruker).
      
    • Scans: Minimum 256 scans (due to lower sensitivity of carbon).

    • Relaxation Delay (D1): 2.0 seconds.

Workflow Visualization

Synthesis_Workflow Acid Precursor Acid (Solid) Reaction Reflux in MeOH + H2SO4 cat. Acid->Reaction Workup NaHCO3 Wash (Remove Acid) Reaction->Workup Product Methyl Ester (Oil/Solid) Workup->Product NMR NMR in CDCl3 (Target Data) Product->NMR

Caption: Step-by-step workflow from precursor acid to final spectroscopic validation.

Part 5: Troubleshooting & Impurities

When analyzing the spectrum, be aware of these common artifacts:

  • Residual Methanol: A peak at 49.0 ppm indicates incomplete drying of the solvent used in synthesis. Do not confuse this with the methoxy ester peak at 51.6 ppm.

  • Unreacted Acid: Presence of a carbonyl signal >176 ppm indicates the reaction did not go to completion or the NaHCO

    
     wash was insufficient.
    
  • Solvent Peak (CDCl

    
    ):  Always present as a 1:1:1 triplet centered at 77.16 ppm .
    

References

  • PubChem. Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[7] Chem. 1997, 62, 21, 7512–7515.[7] (For solvent shift verification). Available at: [Link]

Sources

Comparative

Technical Guide: Purity Assessment of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

Executive Summary Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS: 154928-90-2) is a critical heterocyclic building block, often utilized in the synthesis of complex pharmaceutical agents requiring an isoxazole pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (CAS: 154928-90-2) is a critical heterocyclic building block, often utilized in the synthesis of complex pharmaceutical agents requiring an isoxazole pharmacophore.[1] Its purity is paramount; the presence of the hydrolyzed free acid or regioisomeric byproducts can lead to failed coupling reactions or difficult-to-separate impurities in downstream processing.

This guide objectively compares the two dominant analytical methodologies for this ester: High-Performance Liquid Chromatography (HPLC-UV) for routine quality control and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.

Part 1: Chemical Context & Impurity Profile[2]

Before selecting an analytical method, one must understand the analyte's behavior and potential failure modes.

  • Analyte: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 183.21 g/mol

  • Chromophore: The isoxazole ring (

    
     and 
    
    
    
    transitions), typically absorbing around 210–254 nm.
Critical Impurities
  • Impurity A (Hydrolysis Product): 3-(3,5-dimethylisoxazol-4-yl)propanoic acid. Origin: Moisture exposure or residual unreacted starting material. Risk: Competes in coupling reactions.

  • Impurity B (Decarboxylation/Cleavage): 3,5-Dimethylisoxazole.[2] Origin: Thermal degradation during synthesis.

  • Impurity C (Synthetic Precursor): Methyl acetoacetate derivatives (if synthesized via cyclization).

Part 2: Comparative Analysis (HPLC vs. qNMR)

The following table contrasts the performance characteristics of the two primary methods based on experimental application.

FeatureMethod A: HPLC-UV Method B: qNMR (

H)
Primary Use Case Routine QC, Trace Impurity Profiling (<0.1%)Primary Standard Qualification, Absolute Purity
Reference Standard Required (Must be pre-characterized)Not Required (Uses unrelated Internal Standard)
Specificity High (Separates structural isomers/impurities)High (Distinct chemical shifts for -OMe and Ring-Me)
Sensitivity (LOD) High (~0.05

g/mL)
Moderate (~1 mg/mL required for good S/N)
Precision (RSD) < 0.5%< 1.0% (Dependent on integration/relaxation)
Throughput High (Automated sequences)Low (Manual processing/long relaxation times)
Blind Spots Non-UV active impurities (e.g., aliphatic salts)Overlapping signals, paramagnetic impurities
Analytical Decision Matrix

The choice of method depends on the stage of development. The following logic flow illustrates the industry-standard decision process.

DecisionMatrix Start Sample Received RefStd Is a Certified Reference Standard Available? Start->RefStd Routine Routine QC / Batch Release RefStd->Routine Yes AbsPurity Primary Characterization RefStd->AbsPurity No HPLC Method A: HPLC-UV (High Sensitivity) Routine->HPLC Detect <0.1% Impurities qNMR Method B: qNMR (Absolute Quantification) AbsPurity->qNMR Establish Purity Value qNMR->HPLC Calibrate Standard

Figure 1: Analytical workflow for selecting between HPLC and qNMR based on reference standard availability.

Part 3: Experimental Protocols

Method A: HPLC-UV (The Routine Workhorse)

Rationale: The isoxazole ring is a weak base. Using an acidic mobile phase ensures the molecule and its potential acid impurity (Impurity A) remain in a consistent protonation state, preventing peak tailing and ensuring reproducible retention times.

1. Chromatographic Conditions
  • Column: C18 (Octadecylsilane),

    
     mm, 3.5 
    
    
    
    m or 5
    
    
    m particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection:

    • Channel 1 (Quantitation): 210 nm (Maximal sensitivity for the ester carbonyl and ring).

    • Channel 2 (Selectivity): 254 nm (Specific to the isoxazole aromatic system).

  • Column Temp: 30°C.

  • Injection Volume: 10

    
    L.
    
2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
10.04060Linear Ramp
12.01090Wash Impurities
15.09010Re-equilibration
3. System Suitability (Self-Validating Criteria)

Before analyzing samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak (ensures no secondary interactions with silanols).
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and Impurity A (Acid).
  • Precision: %RSD of peak area for 5 replicate injections of standard must be

    
    .
    
Method B: Quantitative NMR (qNMR) (The Absolute Standard)

Rationale: When no certified reference standard exists, qNMR uses an Internal Standard (IS) of known purity to calculate the mass purity of the analyte. This relies on the principle that signal integration is directly proportional to the molar ratio of nuclei.

1. Sample Preparation
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    . Chloroform is preferred if the sample is soluble, as it provides a clean baseline in the aliphatic region.
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.

    • Selection Criteria: The IS signals must not overlap with the analyte. TCNB gives a singlet at ~7.7 ppm (aromatic), which is distinct from the isoxazole methyls (~2.2-2.4 ppm) and the ester methyl (~3.7 ppm).

  • Procedure:

    • Weigh ~10 mg of Analyte (

      
      ) and ~10 mg of IS (
      
      
      
      ) precisely (to 0.01 mg) into the same vial.
    • Dissolve in 0.6 mL solvent.

    • Transfer to NMR tube.

2. Acquisition Parameters (Critical for Accuracy)
  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 30–60 seconds). Failure to wait this long causes under-estimation of purity.
  • Scans: 16 or 32 (sufficient for S/N > 150:1).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

3. Calculation


Where:

  • 
     = Integrated area.[4]
    
  • 
     = Number of protons (e.g., 3 for the ester methyl group).
    
  • 
     = Molecular weight.
    
  • 
     = Mass weighed.
    
  • 
     = Purity (as a decimal).
    

Part 4: Visualizing the HPLC Mechanism

Understanding the separation mechanism helps in troubleshooting. The C18 stationary phase retains the hydrophobic methyl groups of the isoxazole, while the polar mobile phase elutes the more polar "Impurity A" (Acid) first.

HPLC_Mechanism Injector Injector (Sample Introduced) Column Stationary Phase (C18) Hydrophobic Interaction Injector->Column Separation Impurity A (Acid) Elutes Early (Polar) Analyte (Ester) Retained (Non-polar) Column->Separation Partitioning Detector UV Detector (254 nm) Separation->Detector Data Chromatogram (Peak Area Integration) Detector->Data

Figure 2: HPLC separation mechanism for isoxazole esters on a Reverse Phase C18 column.

References

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[5] Link

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • PubChem. (2025).[2] 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid (Compound Summary). National Library of Medicine. Link

Sources

Validation

Comparative Guide: Methyl vs. Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

[1] Executive Summary Topic: Strategic selection between Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (Methyl-DMP) and its Ethyl ester analogue (Ethyl-DMP) in drug discovery workflows. Core Insight: While often treated...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Topic: Strategic selection between Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (Methyl-DMP) and its Ethyl ester analogue (Ethyl-DMP) in drug discovery workflows.

Core Insight: While often treated interchangeably as "simple esters," the choice between the methyl and ethyl variants of the 3,5-dimethylisoxazole scaffold critically impacts hydrolytic stability , cellular permeability , and synthetic workflow efficiency .[1] The methyl ester is the superior synthetic intermediate for rapid acid generation, whereas the ethyl ester functions as a more robust prodrug surrogate for cellular assays due to its enhanced lipophilicity and slower enzymatic cleavage.[1]

Target Audience: Medicinal Chemists, Process Chemists, and Pharmacologists.[1]

Chemical Identity & Physicochemical Profile

The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings (e.g., in BET bromodomain inhibitors) or as a pharmacophore in integrin antagonists [1, 2].[1]

Comparative Data Table
PropertyMethyl Ester (Methyl-DMP) Ethyl Ester (Ethyl-DMP) Implication
CAS Number 154928-90-2116423-07-5 (Acid precursor)Specific sourcing required.[1]
Molecular Weight 183.21 g/mol 197.23 g/mol Minimal impact on mass balance.[1]
Predicted LogP ~1.34~1.75Ethyl is ~30% more lipophilic , aiding membrane crossing.[1]
Water Solubility ModerateLowMethyl ester is easier to handle in aqueous-organic workups.[1]
Hydrolysis Rate (

)
High (

min in plasma)
Moderate (

min in plasma)
Methyl cleaves 2x faster via CES1/CES2 enzymes [3].[1]
Leaving Group MethanolEthanolEthanol is preferred for in vivo toxicity profiles.[1]

Scientific Analysis: Performance & Application

A. Synthetic Utility: The "Intermediate" Choice

For synthetic workflows where the ester is a temporary protecting group (e.g., generating the free acid 3-(3,5-dimethylisoxazol-4-yl)propanoic acid ), the Methyl Ester is superior.[1]

  • Causality: The methyl group provides less steric hindrance to the carbonyl carbon than the ethyl group.[1] Under basic hydrolysis conditions (LiOH/THF/H2O), the methyl ester reaches >95% conversion significantly faster, reducing exposure of the sensitive isoxazole ring to harsh pH conditions which can lead to ring opening.[1]

  • Protocol Insight: Methyl esters often precipitate directly as solids upon acidification, whereas ethyl esters may require extraction due to their "greasier" nature.[1]

B. Biological Performance: The "Prodrug" Choice

In cellular assays (e.g., measuring inhibition of BRD4 or Integrin


), the free acid is often the active species, but it cannot penetrate the cell membrane effectively (polar carboxylate).[1]
  • Mechanism: The ester acts as a prodrug.[1] It crosses the lipid bilayer and is hydrolyzed by intracellular carboxylesterases (CES).[1]

  • Why Ethyl Wins: The Ethyl Ester strikes a better balance.[1]

    • Permeability: Higher LogP (1.75 vs 1.[1]34) ensures better passive diffusion.[1]

    • Stability: It resists spontaneous hydrolysis in culture media (pH 7.[1]4) longer than the methyl ester, ensuring the compound stays intact until it enters the cell.[1]

    • Toxicity: The hydrolysis byproduct is ethanol, which is better tolerated by cells than methanol (though at µM concentrations, this is rarely a confounding factor).[1]

Visualizing the Pathway

The following diagram illustrates the metabolic fate and strategic selection of these esters in a biological context.

G cluster_0 Extracellular Space (Media) cluster_1 Intracellular Space (Cytosol) Methyl Methyl Ester (Low Lipophilicity) Acid Active Acid Form (Drug Pharmacophore) Methyl->Acid Rapid Hydrolysis (Risk: Premature) Ethyl Ethyl Ester (High Lipophilicity) Ethyl->Acid Controlled Hydrolysis (Optimal Release) Target Target Protein (e.g., BRD4 / Integrin) Acid->Target Binding

Caption: Figure 1. Comparative metabolic activation. The Ethyl ester (Green) offers controlled release and superior permeability compared to the labile Methyl ester (Red).[1]

Experimental Protocols

Protocol A: Controlled Hydrolysis (Ester Acid)

Use this to generate the active acid reference standard.

Reagents:

  • Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H2O, 2.0 eq)

  • Solvent: THF:Water (3:1 v/v)[1]

Step-by-Step:

  • Dissolution: Dissolve 100 mg of Methyl-DMP in 3 mL THF. Cool to 0°C.[1]

  • Activation: Add LiOH dissolved in 1 mL water dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (50% EtOAc/Hexane).[1]

    • Checkpoint: Methyl ester disappears within 1 hour; Ethyl ester may take 2-3 hours.[1]

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (

    
     mL).[1]
    
  • Purification: Dry over Na2SO4 and concentrate. Recrystallize from Hexane/Et2O.[1]

Protocol B: Cellular Stability Assay

Use this to validate the prodrug choice.

Methodology:

  • Incubate 10 µM of Methyl-DMP and Ethyl-DMP separately in plasma or cell culture media at 37°C.[1]

  • Aliquot samples at 0, 15, 30, 60, and 120 min.

  • Quench with cold Acetonitrile (protein precipitation).[1]

  • Analyze via LC-MS/MS monitoring the parent ester vs. the acid product (m/z 184

    
     170 transition).[1]
    
  • Expectation: Methyl ester

    
     min; Ethyl ester 
    
    
    
    min.[1]

Decision Matrix

Scenario Recommended Product Reasoning
High-Throughput Screening (HTS) Ethyl Ester Stability in DMSO stocks and assay buffers prevents degradation artifacts.[1]
Large Scale Synthesis Methyl Ester Lower cost, higher atom economy, and easier removal of leaving group (MeOH).[1]
In Vivo PK Studies Ethyl Ester Slower clearance allows for better distribution volume (

) estimation.[1]
Crystallography Methyl Ester Methyl esters often pack more efficiently in crystal lattices than flexible ethyl chains.[1]

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Source: National Institutes of Health (NIH) / PMC.[1] Context: Establishes the 3,5-dimethylisoxazole scaffold as a key pharmacophore for epigenetic targets.[1]

  • Isoxazolyl, oxazolyl, and thiazolylpropionic acid deriv

    
     integrin antagonists. 
    Source: Bioorganic & Medicinal Chemistry Letters.[1]
    Context: Demonstrates the use of propanoic acid derivatives of isoxazoles in anti-inflammatory drug design.[1]
    
    
  • Comparative chemical and biological hydrolytic stability of homologous esters. Source: PubMed / NIH.[1] Context: Provides the kinetic basis for the "Methyl vs. Ethyl" hydrolysis rate comparison (Methyl

    
     min vs Ethyl 
    
    
    
    min in specific rat plasma models, generalized to ~2x difference).
  • Synthesis of 3,5-dimethylisoxazole-4-carboxylic acid. Source: ChemicalBook / Literature Protocols.[1] Context: Standardizes the hydrolysis conditions for isoxazole esters.

Sources

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